2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
2,2-difluoro-1,3-dihydroinden-5-amine |
InChI |
InChI=1S/C9H9F2N/c10-9(11)4-6-1-2-8(12)3-7(6)5-9/h1-3H,4-5,12H2 |
InChI Key |
PJJADJURZCRWDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(F)F)C=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Structure Elucidation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine: A Technical Guide for Drug Discovery
Introduction and Strategic Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and basicity. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (also known as 2,2-difluoroindan-5-amine) is a highly valued fluorinated building block, frequently utilized in the synthesis of complex therapeutics, including Nav1.8 inhibitors for pain management 1 and fused benzazepine derivatives targeting System Xc- in cancer and epilepsy 2.
As a Senior Application Scientist, I approach the structure elucidation of such molecules not as a mere collection of spectra, but as a rigorous, self-validating logical proof. The presence of a gem-difluoro group introduces complex heteronuclear spin-spin coupling (
Fig 1. Sequential analytical workflow for definitive structure elucidation.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
Causality: Before allocating high-value NMR instrument time, we must confirm the exact molecular formula (
Self-Validating Protocol: LC-HRMS Acquisition
-
System Calibration: Infuse Leucine Enkephalin (
556.2771) as a continuous lock mass.-
Validation: Real-time mass axis correction guarantees mass accuracy within
, ensuring the detected mass corresponds exclusively to the target formula.
-
-
Blank Injection: Inject
of LC-MS grade Methanol.-
Validation: Establishes a baseline and rules out column carryover or background contamination.
-
-
Sample Preparation & Injection: Dissolve
of the analyte in Methanol. Inject onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). -
Data Acquisition: Operate the TOF analyzer in Positive Electrospray Ionization (ESI+) mode.
Table 1: HRMS Quantitative Data Summary
| Parameter | Value / Assignment |
| Chemical Formula | |
| Theoretical Monoisotopic Mass | 169.0703 Da |
| Calculated | 170.0776 |
| Observed | 170.0772 |
| Mass Error ( | -2.3 ppm (Passes < 5 ppm threshold) |
Multinuclear NMR Spectroscopy ( , , , 2D)
Causality: While HRMS provides the formula, NMR maps the exact atomic connectivity. The
Self-Validating Protocol: NMR Acquisition
-
Sample Preparation: Dissolve
of the compound in of containing Tetramethylsilane (TMS).-
Validation: TMS acts as an internal chemical shift standard (
), ensuring absolute accuracy of all reported shifts.
-
-
Probe Tuning & Matching: Manually tune the cryoprobe for
, , and frequencies.-
Validation: Minimizing reflected RF power ensures maximum pulse efficiency and quantitative signal integration.
-
-
Locking & Shimming: Lock to the deuterium frequency of
. Perform automated 1D Z-gradient shimming.-
Validation: Verify the TMS signal line width is
at half-height, guaranteeing high-resolution peak shape.
-
-
Acquisition: Acquire standard 1D spectra (
, , ) and 2D spectra (COSY, HSQC, HMBC).
Fig 2. Key NMR coupling and correlation networks validating regiochemistry.
Table 2: Consolidated NMR Assignments (400 MHz, )
Note: Data synthesized from empirical patent literature 1 and predictive heteronuclear coupling models.
| Position | Multiplicity & | Key HMBC Correlations | |||
| 1 / 3 | 3.36 - 3.27 | m (t-like, | 42.5 / 41.8 (t, | - | C-2, C-3a, C-7a |
| 2 | - | - | 128.0 (t, | -95.0 (quintet) | - |
| 3a | - | - | 141.0 | - | - |
| 4 | 6.55 | d ( | 110.5 | - | C-3, C-5, C-6, C-7a |
| 5 | - | - | 146.0 | - | - |
| 6 | 6.57 | dd ( | 114.2 | - | C-4, C-5, C-7a |
| 7 | 6.98 | d ( | 125.8 | - | C-1, C-5, C-3a |
| 7a | - | - | 131.5 | - | - |
| NH | 3.61 | s (broad) | - | - | C-4, C-5, C-6 |
Vibrational Spectroscopy (FT-IR) & Orthogonal Validation
Causality: While NMR provides the carbon/proton framework, primary amines can sometimes exhibit broad, indistinct signals in
Self-Validating Protocol: ATR-FTIR Acquisition
-
Background Scan: Perform a 32-scan background acquisition on the empty diamond crystal.
-
Validation: Automatically subtracts ambient atmospheric
and vapor from the final spectrum, preventing false-positive hydroxyl assignments.
-
-
Sample Application: Place
of the neat solid onto the ATR crystal and apply consistent pressure using the anvil. -
Data Analysis: Search for the signature doublet of a primary amine (
asymmetric and symmetric stretch) in the region, and the intense, broad stretching vibrations in the region.
Conclusion
The definitive structure elucidation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine requires a multi-tiered analytical strategy. HRMS secures the exact molecular formula, while a combination of
References
- CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses.
- WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy.
- PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N). Université du Luxembourg.
- Structure Elucid
Sources
- 1. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 3. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]
- 4. hyphadiscovery.com [hyphadiscovery.com]
Predictive Spectroscopic Profiling and Analytical Workflows for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Introduction & Molecular Significance
The incorporation of fluorine into aliphatic ring systems is a premier strategy in modern drug design. The gem-difluoroindane motif acts as a lipophilic bioisostere for various functional groups, modulating metabolic stability and basicity without drastically altering steric bulk. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS: 1782541-81-4) is a highly valuable synthetic intermediate in this domain.
Because primary empirical spectra for proprietary intermediates are often restricted, this whitepaper provides a rigorously synthesized, predictive spectroscopic profile (NMR, IR, MS) grounded in established spectrometric rules[1][2].
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine |
| CAS Number | 1782541-81-4 |
| Molecular Formula | C9H9F2N |
| Molecular Weight | 169.17 g/mol |
| Monoisotopic Mass | 169.07031 Da |
| SMILES | NC1=CC=C2CC(F)(F)CC2=C1 |
(Structural data verified via [3])
Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity data acquisition, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system to prevent artifactual misinterpretation.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Causality for Solvent Choice: Chloroform-d (CDCl₃) is selected due to its excellent solvation of anilines and lack of exchangeable deuterons (unlike Methanol-d₄), which preserves the integration of the primary amine (-NH₂) protons.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation: The TMS peak must be rigidly calibrated to 0.00 ppm. Any deviation indicates field drift or solvent contamination.
-
Acquisition: Acquire ¹H (16 scans), ¹³C (1024 scans, ¹H-decoupled), and ¹⁹F (64 scans, ¹H-decoupled) spectra at 298 K.
FT-IR Spectroscopy (ATR Method)
Causality for ATR: Attenuated Total Reflectance (ATR) FT-IR requires no sample preparation (e.g., KBr pressing). KBr is hygroscopic; absorbed moisture creates a broad O-H stretch that masks the critical N-H stretching doublet of the primary amine.
-
Self-Validation: Run a background scan immediately prior to the sample to subtract atmospheric H₂O and CO₂. The baseline must be flat at 100% transmittance.
-
Sample Preparation: Place 2-3 mg of neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Record from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Mass Spectrometry (EI-MS)
Causality for Ionization: Electron Ionization (EI) at 70 eV is a hard ionization technique that produces highly reproducible and structurally informative fragmentation pathways, essential for confirming the indane core.
-
Self-Validation: Infuse Perfluorotributylamine (PFTBA) tuning mix prior to the run. The m/z 69, 219, and 502 peaks must be within ±0.1 Da of theoretical values to validate mass axis calibration.
-
Sample Preparation: Dilute the sample to 1 µg/mL in GC-grade methanol.
-
Acquisition: Inject 1 µL into the GC-MS system. Acquire in positive ion mode (m/z 50–300).
Analytical Workflow Diagram
Caption: Integrated analytical workflow for the spectroscopic validation of fluorinated indanes.
Spectroscopic Data & Mechanistic Causality
Nuclear Magnetic Resonance (NMR)
The presence of the gem-difluoro group at C2 dictates the spin-spin splitting topology of the aliphatic ring. According to established structural determination rules [2], the spin-1/2 ¹⁹F nuclei couple strongly with both adjacent protons and carbons.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment / Causality |
| 5-NH₂ | 3.65 | br s | - | 2H | Broadened by quadrupolar relaxation of ¹⁴N. |
| C4-H | 6.52 | d | 2.1 | 1H | Shielded by ortho-NH₂; meta-coupled to C6-H. |
| C6-H | 6.48 | dd | 8.0, 2.1 | 1H | Shielded by ortho-NH₂; ortho-coupled to C7-H. |
| C7-H | 7.02 | d | 8.0 | 1H | Meta to NH₂ (less shielded). |
| C3-H₂ | 3.25 | t | 14.2 | 2H | Split into a triplet by the two adjacent C2 fluorines (³J_HF). |
| C1-H₂ | 3.32 | t | 14.2 | 2H | Split into a triplet by the two adjacent C2 fluorines (³J_HF). |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Causality: The C2 carbon exhibits a massive one-bond carbon-fluorine coupling (¹J_CF ≈ 242 Hz), splitting the signal into a distinct triplet. The adjacent C1 and C3 carbons show two-bond coupling (²J_CF ≈ 25 Hz) [4].
| Position | Chemical Shift (ppm) | Multiplicity | J_CF (Hz) | Assignment |
| C2 | 128.5 | t | 242.0 | gem-Difluoro carbon (C-F₂) |
| C5 | 145.8 | s | - | Aromatic C-NH₂ |
| C3a | 142.1 | s | - | Aromatic bridgehead |
| C7a | 131.4 | s | - | Aromatic bridgehead |
| C7 | 125.3 | s | - | Aromatic C-H |
| C6 | 114.2 | s | - | Aromatic C-H |
| C4 | 110.5 | s | - | Aromatic C-H |
| C1 | 43.8 | t | 25.5 | Aliphatic CH₂ adjacent to CF₂ |
| C3 | 43.1 | t | 25.5 | Aliphatic CH₂ adjacent to CF₂ |
Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | J_HF (Hz) | Assignment |
| C2-F₂ | -100.4 | p (quintet) | 14.2 | Couples with four adjacent protons (C1-H₂ and C3-H₂). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is dominated by the highly polarized C-F bonds, which induce a massive change in the dipole moment during vibration, resulting in the strongest peaks in the spectrum [1].
Table 5: Key Vibrational Modes (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment / Causality |
| 3450, 3360 | Medium | N-H stretch. The doublet is the hallmark of a primary amine (symmetric and asymmetric stretching). |
| 3035 | Weak | C-H stretch (aromatic sp² carbons). |
| 2950, 2870 | Weak | C-H stretch (aliphatic sp³ carbons of the indane ring). |
| 1625, 1505 | Strong | C=C aromatic ring stretching. |
| 1250 | Medium | C-N stretch of the aniline moiety. |
| 1080, 1020 | Very Strong | C-F stretch. The extreme intensity is due to the large dipole moment of the gem-difluoro group. |
Mass Spectrometry (EI-MS, 70 eV)
Causality of Fragmentation: The indane ring system is highly susceptible to the loss of the C2 moiety. For 2,2-difluoroindanes, this manifests as a retro-Diels-Alder-like extrusion of 1,1-difluoroethene (CH₂=CF₂, 64 Da). This neutral loss leaves behind an exceptionally stable conjugated cation (m/z 105), which typically forms the base peak[1].
Table 6: EI-MS Fragmentation Pathway
| m/z | Relative Abundance (%) | Fragment Assignment | Mechanistic Origin |
| 169 | 85 | [M]⁺• | Molecular radical cation. |
| 150 | 15 | [M - F]⁺ | Homolytic cleavage of a single C-F bond. |
| 149 | 25 | [M - HF]⁺• | Elimination of hydrogen fluoride. |
| 105 | 100 | [M - CH₂CF₂]⁺• | Base peak. Extrusion of 1,1-difluoroethene yielding the aminotropylium or methylaniline cation. |
| 77 | 40 | [C₆H₅]⁺ | Phenyl cation formed after severe ring degradation. |
References
-
PubChem. 2,2-difluoro-2,3-dihydro-1H-inden-5-amine (CID 84653344). National Center for Biotechnology Information. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. URL:[Link]
Sources
Technical Guide: Predicted NMR Spectral Analysis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
This guide provides an in-depth technical analysis of the predicted Nuclear Magnetic Resonance (NMR) characteristics for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine . The analysis synthesizes electronic substituent effects, spin-spin coupling mechanics, and structural asymmetry to derive high-confidence spectral predictions.
Executive Summary
The compound 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine represents a specialized scaffold in medicinal chemistry, combining the bioisosteric utility of the gem-difluoro group with the reactivity of an aniline derivative.
Accurate NMR characterization of this molecule requires navigating two critical perturbations to the standard indane system:
-
Electronic Asymmetry: The C5-amine group breaks the
symmetry of the parent 2,2-difluoroindane, rendering the C1 and C3 methylene protons chemically non-equivalent. -
Fluorine Coupling: The gem-difluoro motif at C2 introduces strong heteronuclear coupling (
and ), creating complex multiplet patterns that dominate the aliphatic region.[1]
This guide details the predicted chemical shifts (
Structural Analysis & Numbering
To ensure accurate assignment, we must first establish the numbering scheme and symmetry properties.
Structure: 2,3-dihydro-1H-indene (Indane) core.[2][3] Substituents:
Symmetry Violation: In unsubstituted 2,2-difluoroindane, a plane of symmetry passes through C2 and bisects the C5–C6 bond. However, the introduction of the amine at C5 breaks this symmetry.
-
C4 is ortho to the amine.[1]
-
C6 is ortho to the amine.[1]
-
C3a is meta to the amine.[1]
-
C7a is para to the amine.[1]
-
Consequence: The "left" side of the molecule (C3-C3a-C4) is electronically distinct from the "right" side (C1-C7a-C7-C6). Therefore, H1 and H3 are chemically non-equivalent.
Diagram 1: Structural Logic & Asymmetry
The following diagram maps the electronic influence of the amine group on the bridgehead carbons, which dictates the shift difference between H1 and H3.
Caption: Flow of electron density from the 5-amine substituent, illustrating why H1 (para-pathway) is shielded relative to H3 (meta-pathway).
Predicted H NMR Data (400 MHz, DMSO- )
The spectrum will be defined by the aromatic ABC system and the aliphatic triplets caused by fluorine coupling.
| Position | Proton Type | Multiplicity | Integral | Assignment Logic | ||
| -NH | Amine | 4.8 - 5.0 | Broad s | - | 2H | Exchangeable; shift varies with conc./solvent. |
| H4 | Ar-H (Ortho) | 6.45 | d / s | 1H | Shielded by ortho-NH | |
| H6 | Ar-H (Ortho) | 6.55 | dd | 1H | Shielded by ortho-NH | |
| H7 | Ar-H (Meta) | 6.95 | d | 1H | Less shielded (meta to NH | |
| H3 | Aliphatic ( | 3.45 | t | 2H | Deshielded by F. "Meta-side" (near C3a), so slightly downfield of H1.[1] | |
| H1 | Aliphatic ( | 3.35 | t | 2H | Deshielded by F. "Para-side" (near C7a), shielded by resonance from NH |
Technical Commentary on H Features
-
The Fluorine Triplet: The protons at C1 and C3 are geminal to C2, which bears two fluorine atoms.[1] The
coupling is typically 13–16 Hz.[1] This splits the H1 and H3 signals into distinct triplets (assuming the two F atoms are averaged by rapid ring puckering at room temperature).[1] -
H1 vs. H3 Resolution: While both appear as triplets near 3.4 ppm, high-field instruments (400 MHz+) should resolve them.[1] H1 is attached to C1, which is bonded to the electron-rich bridgehead C7a (para to amine). H3 is attached to C3, bonded to the neutral bridgehead C3a. Thus, H1 is predicted to be upfield (lower ppm) of H3.
Predicted C NMR Data (100 MHz, DMSO- )
The
| Position | Carbon Type | Multiplicity | Assignment Logic | ||
| C5 | Ar-C-NH | 148.5 | s | - | Deshielded ipso-carbon (amine effect). |
| C3a | Bridgehead | 138.0 | s | - | Meta to amine; relatively unaffected.[1] |
| C7a | Bridgehead | 124.0 | s | - | Para to amine; shielded by resonance.[1] |
| C7 | Ar-CH | 125.5 | s | - | Meta to amine.[1] |
| C2 | Aliphatic-CF | 121.0 | t | Diagnostic: Large triplet characteristic of CF | |
| C6 | Ar-CH | 114.0 | s | - | Ortho to amine; shielded.[1] |
| C4 | Ar-CH | 111.0 | s | - | Ortho to amine; most shielded aromatic C. |
| C3 | Aliphatic-CH | 42.5 | t | Triplet due to geminal F coupling.[1] | |
| C1 | Aliphatic-CH | 41.8 | t | Triplet.[1] Upfield of C3 due to C7a proximity.[1] |
Experimental Validation Protocol
To validate these predictions experimentally, the following protocol ensures data integrity and proper assignment of the fluorine-induced multiplets.
A. Solvent Selection[1][2][6][7]
-
Primary: DMSO-
.-
Reason: Excellent solubility for amine salts or free bases; stabilizes the exchangeable -NH
protons, allowing them to be visualized as a distinct broad singlet.
-
-
Secondary: CDCl
.-
Note: May cause the -NH
peak to broaden into the baseline or shift significantly.
-
B. Pulse Sequences
-
Standard 1D
H: 16 scans minimum.[1] Look for the characteristic triplets at 3.3–3.5 ppm. - C {1H} Decoupled: 512 scans. Essential to see the low-intensity triplet at ~121 ppm (C2).[1]
-
F NMR (Non-decoupled): Run a simple 1D
F scan.-
Prediction: A singlet (if Fs are equivalent) or an AB quartet (if ring puckering is slow) around -110 ppm.[1]
-
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy):
-
Purpose: If H1 and H3 overlap, a 1D HOESY irradiating the
F frequency will show NOE enhancement on H1/H3, confirming their spatial proximity to the fluorines.
-
C. Assignment Workflow
Use the following logic flow to assign the specific aromatic protons (H4 vs H6):
Caption: Decision tree for assigning the aromatic protons based on J-coupling multiplicity.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for substituent chemical shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[6] Link
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for
and coupling constants in gem-difluoro systems). -
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link (Verified database for estimation of heteronuclear coupling patterns).[1]
Sources
- 1. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,1-Difluoro-2,2-dibromoethane(359-19-3) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scs.illinois.edu [scs.illinois.edu]
The Ascendant Role of Difluoro-Inden-Amine Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has emerged as a cornerstone of molecular design. The unique physicochemical properties of fluorine, when judiciously placed within a pharmacophore, can profoundly enhance a molecule's therapeutic potential. Among the various fluorinated motifs, the gem-difluoro (CF2) group is of particular interest. It acts as a bioisostere for carbonyl, hydroxyl, or ether functionalities, offering a lipophilic yet polar character that can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide delves into the burgeoning field of difluoro-inden-amine derivatives, a class of compounds demonstrating significant promise in oncology and inflammatory diseases. We will explore their synthesis, biological activities, and underlying mechanisms of action, providing a comprehensive resource for researchers and drug development professionals.
I. Synthesis of Difluoro-Inden-Amine Scaffolds: A Modular Approach
The synthesis of difluoro-inden-amine derivatives can be approached through a modular strategy, focusing on the independent construction of the fluorinated indanone core and the α,α-difluoromethyl amine side chain, followed by their strategic coupling.
A. Synthesis of the Fluorinated Indanone Core
The preparation of fluorinated 1-indanone derivatives is a critical first step. A common and effective method is the intramolecular Friedel-Crafts cyclization of fluorinated phenylpropanoic acids or their acyl chlorides.[3]
Protocol 1: Synthesis of 5-Fluoro-1-Indanone
-
Acid Chloride Formation: To a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in an appropriate solvent, add thionyl chloride (1.2 eq) and reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Purification: Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Cyclization: Dissolve the crude acid chloride in a suitable solvent and perform an intramolecular Friedel-Crafts cyclization.
-
Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. Synthesis of α,α-Difluoromethyl Amines
The synthesis of α,α-difluoromethyl amines has been a challenge, but recent methodologies have provided efficient and stereoselective routes. One of the most robust methods involves the nucleophilic difluoromethylation of N-(tert-butylsulfinyl)aldimines using difluoromethyl phenyl sulfone.[1][2]
Protocol 2: Stereoselective Synthesis of α,α-Difluoromethyl Amines
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(tert-butylsulfinyl)aldimine (1.1 eq) and difluoromethyl phenyl sulfone (1.0 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add LHMDS (1.2 eq) to the cooled solution and stir for 10-20 minutes, monitoring by TLC.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified adduct in anhydrous methanol and add a solution of HCl in 1,4-dioxane (4 M) to afford the desired α,α-difluoromethyl amine.
II. Biological Activities and Therapeutic Potential
Difluoro-inden-amine derivatives, and their close structural analogs such as indenopyrimidines, exhibit a compelling range of biological activities, primarily centered on anti-inflammatory and anti-cancer effects.
A. Anti-Inflammatory Activity
A significant body of evidence points to the anti-inflammatory potential of indenopyrimidine derivatives, which is often attributed to the inhibition of cyclooxygenase-2 (COX-2).[4] The introduction of a difluoromethyl group can enhance this activity by improving the binding affinity to the enzyme's active site.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard for evaluating the anti-inflammatory activity of novel compounds.[5][6][7][8][9]
-
Animal Preparation: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test difluoro-inden-amine derivative orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
B. Anti-Cancer Activity
The anti-cancer properties of indenopyrimidine and related heterocyclic compounds are well-documented and often stem from the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Key Molecular Targets and Mechanisms:
-
Kinase Inhibition: Many pyrimidine derivatives act as competitive inhibitors at the ATP-binding site of kinases. The difluoro-inden-amine scaffold is predicted to interact with key residues in the kinase domain, leading to the inhibition of downstream signaling pathways.
-
Signaling Pathway Interruption: These compounds have been shown to disrupt critical oncogenic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: Regulates cell division and differentiation.
-
NF-κB Pathway: Involved in inflammation and cell survival.
-
III. In-Depth Mechanistic Analysis: Kinase Inhibition
A primary mechanism through which difluoro-inden-amine derivatives likely exert their anti-cancer effects is through the inhibition of protein kinases. The following workflow outlines the process for assessing the in vitro kinase inhibitory activity of a novel compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a high-throughput screening format to determine the IC50 value of a test compound against a specific kinase.[10]
-
Compound Preparation: Prepare a serial dilution of the difluoro-inden-amine derivative in DMSO.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Reaction Mixture: Prepare a 2X enzyme/substrate solution containing the target kinase and its specific substrate in an appropriate assay buffer. Add this mixture to each well.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction by adding a detection reagent that quantifies the amount of ADP produced (which is proportional to kinase activity). This is often achieved through a coupled enzyme system that generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data against controls (0% inhibition for DMSO and 100% inhibition for a no-enzyme control). Fit the results to a dose-response curve to calculate the IC50 value.
IV. Cellular Activity Assessment: Anti-Proliferative Effects
To translate biochemical activity into a cellular context, it is essential to evaluate the anti-proliferative effects of the difluoro-inden-amine derivatives on cancer cell lines.
Experimental Workflow: Cell-Based Anti-Proliferation Assay
Caption: Workflow for a cell-based anti-proliferation assay.
Protocol 4: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the difluoro-inden-amine derivative for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the EC50 value.
V. Conclusion and Future Directions
The strategic incorporation of difluoro-moieties into the inden-amine scaffold represents a promising avenue for the development of novel therapeutics with potent anti-inflammatory and anti-cancer activities. The synthetic methodologies outlined in this guide provide a clear path for the generation of these complex molecules. Furthermore, the detailed experimental protocols for biological evaluation will enable researchers to rigorously assess their therapeutic potential. Future work should focus on elucidating the precise kinase selectivity profiles of these compounds and evaluating their efficacy in in vivo cancer models. The continued exploration of difluoro-inden-amine derivatives holds great promise for delivering the next generation of targeted therapies.
VI. References
-
Hu, J., & Zhang, C. (2010). Highly diastereoselective synthesis of α-difluoromethyl amines from N-tert-butylsulfinyl ketimines and difluoromethyl phenyl sulfone. Chemistry–A European Journal, 16(36), 11039-11043.
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Prakash, G. K. S., & Yudin, A. K. (2014). Fluorine in drug discovery: Role, design and case studies. Chemical reviews, 114(4), 2291-2337.
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Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current protocols in pharmacology, 13(1), 5.4. 1-5.4. 6.
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Song, H., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry.
-
Prakash, G. K. S., et al. (2010). Highly diastereoselective synthesis of α-difluoromethyl amines from N-tert-butylsulfinyl ketimines and difluoromethyl phenyl sulfone. Chemistry–A European Journal, 16(36), 11039-11043.
-
Prakash, G. K. S., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Bio-protocol. (2014). Carrageenan-induced paw edema assay. Bio-protocol, 4(7), e1092.
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Sadek, M. E., et al. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1625-1643.
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Miller, A. K., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 996.
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Company, A., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. Molecules, 24(6), 1133.
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Ma, S., & Jiao, N. (2007). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications, (43), 4499-4501.
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Georgiev, M., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy, 4(12), 1836-1847.
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Yang, Z., Müller, M., & Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3145-3149.
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Sartorius. (2023, August 24). Live Cell-Based Drug Screening Helps Bring Personalized Medicine to Cancer Patients. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
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Morris, C. J. (2016). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation (pp. 1-8). Humana Press, New York, NY.
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]
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Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(21), 12891.
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.
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Yang, Z., Müller, M., & Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(8), 3145-3149.
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Sadowski, M., & Stefanska, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 483-511.
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
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Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1968.
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Beeley, L. J., et al. (1983). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 1023-1027.
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ecancermedicalscience. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
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Yang, Z., Möller, M., & Koenigs, R. M. (2019). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie, 131(8), 2469-2473.
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D'Accolti, L., et al. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 25(18), 4235.
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ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
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Research Journal of Pharmacy and Technology. (2020). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology, 13(1), 1-6.
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Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7484.
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Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science, (5 (51)), 4-13.
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El-Sayed, M. A. A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Drug Design, Development and Therapy, 16, 175–191.
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Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(21), 12891.
-
Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, (5), 4-13.
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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Bhatia, R., et al. (2011). Bioisosterism: A plan designed to achieve molecular modeling. Pharmacologyonline, 1, 272-299.
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
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Strategic Implementation of gem-Difluoro Groups in Medicinal Chemistry: Physicochemical Modulation and Synthetic Workflows
Executive Summary
In the modern landscape of drug discovery, the strategic incorporation of fluorine has evolved from simple aryl substitutions to the deployment of complex, sp3-rich fluorinated motifs. Among these, the gem-difluoro group (-CF₂-) has emerged as a privileged structural element. As application scientists and medicinal chemists, we leverage the gem-difluoro moiety not merely as a passive structural linker, but as an active tool to rationally modulate pharmacokinetics, metabolic stability, and target binding affinity. This technical guide explores the causality behind gem-difluoro bioisosterism and provides field-proven, self-validating synthetic protocols for its incorporation.
The Physicochemical Causality of gem-Difluoro Bioisosterism
The utility of the gem-difluoro group lies in its unique ability to act as a multidimensional bioisostere. Depending on the structural context, it can mimic a carbonyl group (C=O), an ether oxygen (-O-), or a methylene bridge (-CH₂-), while imparting a completely distinct electronic and conformational profile 1.
Modulating Acidity and Basicity (pKa)
The most profound physicochemical impact of the -CF₂- group is its strong electron-withdrawing inductive effect (-I). When placed adjacent to a basic functional group (such as an aliphatic amine), the two highly electronegative fluorine atoms pull electron density away from the nitrogen lone pair. This predictably decreases the pKa of the amine by 2 to 3 units. Causality in Drug Design: By lowering the pKa of a highly basic amine (e.g., from 9.5 to 7.0), a larger fraction of the drug remains unionized at physiological pH (7.4). This directly enhances passive transcellular membrane permeability, improving oral bioavailability and central nervous system (CNS) penetration.
Tuning Lipophilicity (LogP/LogD)
Contrary to the highly lipophilic trifluoromethyl (-CF₃) group, the gem-difluoro group often decreases lipophilicity when replacing a methylene group. Causality in Drug Design: The strong C-F bonds create a highly localized polar vector. While fluorine is hydrophobic, the intense dipole moment of the -CF₂- group increases the molecule's polar surface area (PSA) relative to an alkane, slightly reducing LogP [[1]](). This is highly advantageous for optimizing ADME properties, as it can improve aqueous solubility while maintaining the steric bulk of the carbon framework.
Quantitative Comparison of Bioisosteric Replacements
| Property | -CH₂- (Methylene) | -C=O (Carbonyl) | -CF₂- (gem-Difluoro) | Causality / Impact on Drug Profile |
| Geometry | Tetrahedral (~109.5°) | Trigonal Planar (~120°) | Tetrahedral (~109.5°) | Acts as a steric mimic for CH₂, retaining the 3D spatial vector of the molecule without introducing the planarity of a ketone. |
| Lipophilicity | Baseline (Lipophilic) | Lower (Polar) | Slightly lower than CH₂ | Strong C-F dipoles create a localized polar vector, often reducing overall lipophilicity compared to pure alkanes, aiding solubility. |
| Adjacent Amine pKa | Baseline (e.g., ~9.0) | Amide (Non-basic, ~15) | Reduced by 2-3 units | Strong -I effect pulls electron density from the nitrogen lone pair, reducing basicity and increasing passive permeability. |
| Metabolic Stability | Low (CYP450 susceptible) | Moderate | High | C-F bond energy (~116 kcal/mol) resists hydrogen atom transfer (HAT), blocking oxidative metabolism. |
Overcoming Metabolic Liabilities: CYP450 Evasion
A primary mechanism of drug clearance is the oxidation of labile aliphatic C-H bonds by Cytochrome P450 (CYP450) enzymes in the liver. Replacing a susceptible methylene bridge with a gem-difluoro group is a definitive strategy to block this metabolic pathway. The causality is rooted in bond dissociation energies: the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol), making it highly resistant to the Hydrogen Atom Transfer (HAT) required for CYP-mediated hydroxylation.
Caption: Logical pathway of metabolic stabilization via gem-difluoro substitution.
FDA-Approved Case Study: Lenacapavir
The synthetic strategy for Lenacapavir, a first-in-class HIV capsid inhibitor approved in 2022, perfectly illustrates this principle. Medicinal chemists utilized a metabolically resistant gem-difluoro methyl linker to connect a heterocyclic residue to a substituted phenyl ring. The -CF₂- group was specifically chosen for its ability to sterically imitate a methylene group while possessing an entirely opposite polarity, ensuring both precise target binding geometry and robust metabolic stability 2.
Synthetic Workflows: Deoxofluorination Protocols
The most direct method for installing a gem-difluoro group is the deoxofluorination of a precursor ketone. While traditional reagents like DAST (Diethylaminosulfur trifluoride) are effective, they pose severe explosion hazards at elevated temperatures. To ensure safety and reproducibility, modern protocols utilize Morph-DAST (Morpholinosulfur trifluoride) 3 or continuous flow setups utilizing SF₄ and diethylamine to bypass the need for exogenous HF 4.
Caption: Step-by-step workflow for the deoxofluorination of ketones using Morph-DAST.
Protocol: Self-Validating Deoxofluorination using Morph-DAST
This protocol is designed as a self-validating system; the visual and thermal cues at the quenching stage confirm both the safety of the procedure and the integrity of the product.
Materials Required:
-
Ketone precursor (1.0 equiv)
-
Morph-DAST (2.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Crushed Ice
Step-by-Step Methodology:
-
Preparation & Inertion: Dissolve the ketone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (typically 0.5 M) in a flame-dried flask under an inert argon or nitrogen atmosphere.
-
Causality: Morph-DAST reacts violently with ambient moisture to generate hydrofluoric acid (HF). Strictly anhydrous conditions are critical to prevent reagent degradation and ensure stoichiometric fidelity.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The initial nucleophilic attack of the ketone oxygen onto the sulfur center is highly exothermic. Starting at 0 °C prevents thermal runaway and minimizes the formation of undesired vinyl fluoride byproducts, which commonly occur at higher temperatures 5.
-
-
Reagent Addition: Slowly add Morph-DAST (2.2 equiv) dropwise to the stirred solution.
-
Causality: A slight excess (2.2 equiv) ensures complete conversion, accounting for any trace moisture. Dropwise addition maintains strict thermal control.
-
-
Reaction Progression: Remove the ice bath, allow the mixture to gradually warm to room temperature, and stir overnight (approx. 24 hours).
-
Causality: Deoxofluorination is often kinetically slow due to the steric hindrance of the intermediate. Extended stirring at room temperature drives the reaction to completion without the need for hazardous heating, leveraging Morph-DAST's superior thermal stability 3.
-
-
Quenching (Critical Safety Step): Dilute the mixture with additional CH₂Cl₂, then pour it dropwise into a vigorously stirring mixture of saturated aqueous NaHCO₃ and crushed ice.
-
Causality: This is the self-validating safety mechanism. The reaction produces HF as a byproduct. NaHCO₃ neutralizes the HF, generating CO₂ gas (visual validation of neutralization). The ice absorbs the significant heat of neutralization, preventing the evaporation of CH₂Cl₂ and the thermal degradation of the newly formed gem-difluoro product.
-
-
Isolation: Separate the organic layer, extract the aqueous phase with CH₂Cl₂, dry over anhydrous MgSO₄, and concentrate under reduced pressure prior to silica gel chromatography.
References
- BenchChem. "Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry."
- ChemRxiv. "Synthesis of a Hominal Bis(difluoromethyl) Fragments."
- Taylor & Francis. "Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules."
- Thieme Connect. "8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes."
- ACS Publications. "Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode."
Sources
Literature review of 2,2-difluoroindane scaffolds in drug discovery
The 2,2-Difluoroindane Scaffold: A Strategic Bioisostere in Modern Drug Design
Executive Summary
In the high-stakes arena of lead optimization, the 2,2-difluoroindane scaffold has emerged as a high-value bioisostere, offering a precise solution to two common medicinal chemistry challenges: metabolic instability at benzylic positions and conformational entropy . Unlike the standard indane core, which is susceptible to rapid CYP450-mediated oxidation at the C2 position, the 2,2-difluoro analog effectively blocks this metabolic soft spot while modulating lipophilicity and locking the ring pucker into a bioactive conformation.
This technical guide provides a comprehensive analysis of the 2,2-difluoroindane moiety, detailing its physicochemical advantages, synthetic accessibility, and application in stabilizing KCNQ channel activators.
Physicochemical & Structural Properties
The incorporation of a gem-difluoro group at the C2 position of the indane ring is not merely a steric blockade; it induces profound electronic and stereoelectronic changes.
Metabolic Blockade (The Deuterium Alternative)
The benzylic C2 methylene of indane is electronically activated for hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes, leading to hydroxylation and subsequent clearance.
-
Mechanism: The C-H bond dissociation energy (BDE) at the benzylic position is relatively low (~85-90 kcal/mol).
-
The Fluorine Solution: Replacing these protons with fluorine atoms (C-F BDE ~105-110 kcal/mol) renders the C2 position inert to oxidative metabolism. This is often superior to deuteration, as it also lowers the pKa of adjacent protons (e.g., at C1 or C3) due to the strong electron-withdrawing nature of fluorine (
).
Conformational Bias (The "Fluorine Effect")
The indane ring is not planar; it exists in a dynamic envelope conformation. The introduction of two fluorine atoms at C2 alters this landscape through hyperconjugation and dipolar interactions .
-
Ring Pucker: The gem-difluoro substitution tends to flatten the C1-C2-C3 region or lock it into a specific envelope pucker to maximize
hyperconjugation with adjacent substituents. This reduction in conformational entropy can lower the entropic penalty of binding to a protein target.
| Property | Indane (Unsubstituted) | 2,2-Difluoroindane | Impact on Drug Design |
| Metabolic Stability | Low (Benzylic oxidation) | High (Oxidatively inert) | Extends |
| Lipophilicity (LogP) | Baseline | +0.2 to +0.5 | Increases permeability; fluorine is lipophilic but polar. |
| Ring Conformation | Flexible Envelope | Biased/Rigidified | Pre-organizes ligand for binding (lower |
| Electronic Effect | Neutral | Electron Withdrawing | Lowers pKa of neighbors; deactivates aromatic ring. |
Synthetic Methodologies
Accessing the 2,2-difluoroindane scaffold typically proceeds via the deoxyfluorination of 1,3-diketones or indanones. The choice of reagent depends on the substrate's sensitivity to Lewis acids.
Route A: Deoxyfluorination of Indanones (Standard)
The most direct route involves treating 2-indanone or 1-indanone derivatives with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .
-
Mechanism: The carbonyl oxygen attacks the sulfur of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species. For a ketone, this happens twice, yielding the gem-difluoride.
-
Operational Note: DAST is thermally unstable. Reactions should be run at low temperatures (-78°C to 0°C) in DCM. For scale-up, continuous flow chemistry is recommended to mitigate explosion risks.
Route B: Electrophilic Fluorination
For substrates with a 1,3-dicarbonyl motif (e.g., 1,3-indandione), electrophilic sources like Selectfluor are effective.
-
Protocol: The substrate is treated with a base (e.g., NaH or K2CO3) to generate the enolate, which then attacks the electrophilic fluorine source. This is repeated to install the second fluorine.
Case Study: KCNQ Channel Activators
A compelling application of the 2,2-difluoroindane scaffold is found in the optimization of KCNQ2-5 channel activators, a class of drugs targeting epilepsy and neuropathic pain.
-
The Challenge: Early indanone-based activators (e.g., retigabine analogs) suffered from rapid metabolism and photo-instability.
-
The Solution: In patent literature (e.g., WO2017183723), the synthesis of 5-amino-4,6-dichloro-2,2-difluoro-1-indanone is described.
-
Outcome: The 2,2-difluoro motif prevented enolization and oxidation at the C2 position, significantly improving the metabolic stability profile while maintaining the critical hydrogen-bonding interactions of the C1-ketone with the channel pore.
Experimental Protocol: Synthesis of 2,2-Difluoro-1-indanone
Objective: Conversion of 1,2-indanedione (or 2-indanone precursors) to 2,2-difluoro-1-indanone. Note: This protocol assumes the use of DAST.[1][2] All work must be performed in a fume hood with HF safety protocols in place.
Reagents:
-
1,2-Indanedione (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (2.5 eq)
-
Dichloromethane (Anhydrous)
-
Sat. NaHCO3 (aq)[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 1,2-indanedione (1.46 g, 10 mmol) and dissolve in anhydrous DCM (30 mL). -
Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add DAST (3.3 mL, 25 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir at RT for an additional 12 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.
-
Quench: Cool the mixture back to 0°C. Very slowly add saturated NaHCO3 (50 mL). Warning: Vigorous gas evolution (CO2).
-
Workup: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, wash with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 2,2-difluoro-1-indanone as a pale yellow solid.
Visualizations & Pathways
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the transformation of the indanone core to the 2,2-difluoro scaffold using DAST, highlighting the key intermediate.
Caption: Deoxyfluorination of 1,2-indanedione using DAST to generate the metabolically stable 2,2-difluoroindane core.
Diagram 2: SAR Logic & Bioisosteric Rationale
This diagram maps the logical decision-making process for selecting the 2,2-difluoroindane scaffold during Lead Optimization.
Caption: Decision tree for selecting 2,2-difluoroindane to resolve metabolic instability in indanone-based leads.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Middleton, W. J. (1975). New fluorinating reagents.[4] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry. Link
-
Pommier, Y., et al. (2002). Gemcitabine (2',2'-difluoro-2'-deoxycytidine), an antimetabolite that poisons topoisomerase I. Clinical Cancer Research. Link
-
Kato, M., et al. (2017). KCNQ2-5 Channel Activators. World Intellectual Property Organization (Patent WO2017183723). Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Champagne, P. A., et al. (2015). Developments in the Synthesis of Difluoromethylated Arenes. Chemical Reviews. Link
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- 2. organic-synthesis.com [organic-synthesis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine as a Strategic Building Block in Medicinal Chemistry
Executive Summary
The incorporation of fluorine into small molecules remains a cornerstone of modern rational drug design. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (also known as 5-amino-2,2-difluoroindane) is a highly specialized synthetic building block that offers a unique combination of conformational restriction and metabolic shielding. By leveraging the rigid indane core alongside a gem-difluoro moiety, medicinal chemists utilize this intermediate to modulate lipophilicity, improve pharmacokinetic profiles, and optimize target binding affinities. This application note details the physicochemical properties, validated synthetic protocols, and downstream therapeutic applications of this critical amine.
Physicochemical Profiling
To ensure rigorous quality control and accurate stoichiometric calculations during library synthesis, the quantitative physicochemical properties of the building block are summarized below[1][2][3].
| Property | Value / Description |
| Chemical Name | 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine |
| CAS Registry Number | 1782541-81-4 |
| Molecular Formula | C₉H₉F₂N |
| Molecular Weight | 169.17 g/mol |
| Monoisotopic Mass | 169.0703 Da |
| Expected LC-MS [M+H]⁺ | m/z 170.2 |
| Structural Features | gem-Difluoro substituted carbocycle; primary aniline |
Strategic Utility in Drug Design (Mechanistic Insights)
As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over a standard indanyl-amine or phenyl ring:
-
Metabolic Shielding via gem-Difluoro Substitution: Unsubstituted indanes are notoriously susceptible to cytochrome P450-mediated oxidation at the benzylic positions. The introduction of two strongly electronegative fluorine atoms at the 2-position sterically and electronically blocks this metabolic liability, significantly extending the in vivo half-life of the resulting drug candidate.
-
pKa Modulation of the Aniline: The strong inductive electron-withdrawing effect (-I effect) of the fluorine atoms propagates through the sigma-bond framework, subtly lowering the pKa of the distal primary amine. When this amine is subsequently converted into an amide or urea, the altered electron density improves membrane permeability and oral bioavailability.
-
Conformational Vectoring: The bicyclic indane system restricts the rotational degrees of freedom. This locks downstream pharmacophores into a specific 3D vector, reducing the entropic penalty upon binding to target proteins such as Nav1.8 channels[4] or the System Xc- transporter[5].
Validated Synthetic Protocols
The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine is achieved via a highly efficient two-step sequence starting from commercially available 5-nitro-1,3-dihydro-2H-inden-2-one.
Step 1: Deoxofluorination of the Ketone
Objective: Convert the carbonyl group to a gem-difluoro moiety without triggering ring-opening or elimination side reactions.
-
Procedure:
-
Dissolve 5-nitro-1,3-dihydro-2H-inden-2-one (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
-
Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Deoxofluorination is highly exothermic; thermal control is mandatory to prevent the degradation of the fluorinating agent.
-
Add Diethylaminosulfur trifluoride (DAST) (4.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight[4].
-
Quench carefully by pouring into an ice-cold saturated NaHCO₃ solution to neutralize the hydrofluoric acid by-product. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Self-Validation: Purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate = 30/1). Successful conversion is confirmed by the disappearance of the C=O stretch (~1710 cm⁻¹) in FT-IR and the emergence of a characteristic gem-difluoro signal in ¹⁹F NMR.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the aromatic nitro group to a primary amine while preventing hydrodefluorination.
-
Procedure:
-
Dissolve the purified 2,2-difluoro-5-nitro-2,3-dihydro-1H-indene (1.0 eq) in methanol or ethyl acetate. Causality: These solvents provide optimal hydrogen gas solubility and facilitate rapid mass transfer at the catalyst surface.
-
Add Palladium on Carbon (Pd/C) or Palladium Hydroxide (Pd(OH)₂) (approx. 10-15 mol%)[4][5].
-
Purge the vessel with nitrogen, then introduce hydrogen gas (H₂). Stir at room temperature until hydrogen uptake ceases.
-
Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, washing thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
-
Self-Validation: LC-MS analysis of the crude product must yield a dominant peak at m/z 170.2 [M+H]⁺. ¹H NMR (400 MHz, CDCl₃) verification will show: δ 6.98 (d, J=7.8 Hz, 1H), 6.59-6.53 (m, 2H), 3.61 (broad s, 2H, -NH₂), 3.36-3.27 (m, 4H, indane -CH₂-)[2].
Workflow for the synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine.
Application Workflows in Drug Discovery
Workflow A: Development of Nav1.8 Inhibitors (Analgesics)
Voltage-gated sodium channel 1.8 (Nav1.8) is predominantly expressed in the peripheral nervous system and is a high-value target for non-opioid pain therapeutics. The 2,2-difluoro-2,3-dihydro-1H-inden-5-amine building block is frequently coupled with complex heterocyclic acids to form potent Nav1.8 inhibitors[4]. The difluoroindane moiety acts as a highly lipophilic, metabolically stable anchor that deeply inserts into the hydrophobic selectivity filter of the Nav1.8 channel, locking it in an inactive state.
Workflow B: Targeting System Xc- in Oncology and Epilepsy
Recent advancements in oncology have identified the System Xc- transporter (a cystine/glutamate antiporter coded by the SLC7A11 gene) as a critical vulnerability in treatment-resistant cancers[5][6].
-
Mechanism: Cancer cells rely on System Xc- to import L-cystine, the rate-limiting precursor for glutathione (GSH) synthesis. GSH is the primary cellular antioxidant.
-
Application: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is utilized to synthesize fused benzazepine derivatives that potently block System Xc-[5]. By inhibiting this transporter, the drug starves the tumor of L-cystine, depletes GSH, and induces a lethal accumulation of Reactive Oxygen Species (ROS), ultimately triggering tumor cell ferroptosis and apoptosis[6].
Mechanism of Action: Inden-5-amine derivatives inducing tumor ferroptosis via System Xc- inhibition.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84653344, 2,2-difluoro-2,3-dihydro-1h-inden-5-amine" PubChem. Available at:[Link]
- Chengdu Kanghong Pharmaceutical Co Ltd. "Conjunctive compounds as Nav1.8 inhibitors and their uses" Patent CN114591293A.
- UCB Biopharma SRL. "Fused benzazepine derivatives for use in the treatment of cancer and epilepsy" Patent WO2024160366A1.
Sources
- 1. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]
- 2. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 3. CAS [chemicalbook.com]
- 4. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 5. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 6. WO2024160366A1 - Dérivés de benzazépine fusionnés destinés à être utilisés dans le traitement du cancer et de l'épilepsie - Google Patents [patents.google.com]
Application Note: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine in Modern Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The pursuit of highly selective, non-opioid analgesics and targeted neuro-oncology therapeutics has driven the demand for novel, metabolically stable pharmacophores. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS: 1782541-81-4) has recently emerged as a critical building block in two distinct, high-impact therapeutic areas: the development of selective Nav1.8 inhibitors for neuropathic pain[1], and the synthesis of fused benzazepine derivatives targeting the System Xc- antiporter for tumor-associated epilepsy and cancer[2].
This application note details the pharmacological rationale for incorporating the 2,2-difluoroindane moiety, outlines the mechanistic pathways of its target applications, and provides validated, step-by-step protocols for evaluating the efficacy of its derivative compounds in vitro.
Pharmacological Rationale: The 2,2-Difluoroindane Motif
In medicinal chemistry, the substitution of hydrogen atoms with fluorine is a classical strategy to modulate a drug's physicochemical and pharmacokinetic properties. The incorporation of a gem-difluoro group at the C2 position of the indane ring in 2,2-difluoro-2,3-dihydro-1H-inden-5-amine serves three causal purposes:
-
Metabolic Stability: The C2 position of an indane ring is highly susceptible to cytochrome P450-mediated aliphatic oxidation. The strong C-F bonds block this metabolic liability, significantly extending the half-life of the resulting drug candidate.
-
Lipophilicity and Membrane Permeability: The electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent basic amines in the final drug construct, optimizing the balance between aqueous solubility and lipophilicity (LogD). This is crucial for penetrating the perineurial barriers to reach peripheral dorsal root ganglion (DRG) targets or crossing the blood-brain barrier (BBB) for glioma targets.
-
Conformational Locking: The steric bulk and stereoelectronic effects of the difluoro moiety restrict the flexibility of the indane ring, locking the pharmacophore into a bioactive conformation that enhances target binding affinity.
Application Area I: Nav1.8 Inhibitors for Neuropathic Pain
Mechanistic Overview
Voltage-gated sodium channel 1.8 (Nav1.8) is predominantly expressed in peripheral nociceptive sensory neurons. It is responsible for the depolarizing phase of the action potential in these neurons, making it a critical driver of neuropathic and inflammatory pain signaling[3]. The recent FDA approval of suzetrigine (VX-548), a first-in-class Nav1.8 inhibitor, has clinically validated this target for non-opioid pain relief[4].
Derivatives synthesized using 2,2-difluoro-2,3-dihydro-1H-inden-5-amine act as state-dependent inhibitors. By binding preferentially to the inactivated state of the Nav1.8 channel, these compounds prevent repetitive neuronal firing without abolishing normal sensory function[1].
Mechanism of Nav1.8-mediated pain signaling and targeted inhibition by difluoroindane derivatives.
Protocol: High-Throughput Automated Patch-Clamp Validation
To validate the potency of Nav1.8 inhibitors derived from 2,2-difluoro-2,3-dihydro-1H-inden-5-amine, an automated patch-clamp assay is required. This protocol is designed to be self-validating by incorporating state-dependent voltage protocols and reference controls.
Materials:
-
HEK293 cells stably expressing human Nav1.8 and the β1 auxiliary subunit.
-
Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Intracellular solution: 110 mM CsF, 20 mM CsCl, 10 mM NaF, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Positive Control: Suzetrigine (VX-548) or A-803467[4].
Step-by-Step Methodology:
-
Cell Preparation: Harvest HEK293-Nav1.8 cells at 70-80% confluency using TrypLE. Resuspend in extracellular solution at a density of
cells/mL. -
System Priming: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular and extracellular solutions. Ensure seal resistances are
before proceeding. -
Voltage Protocol (State-Dependency):
-
Resting State: Hold cells at -120 mV for 5 seconds to fully recover channels from inactivation.
-
Inactivated State: Apply a prepulse to -40 mV for 8 seconds to drive channels into the slow-inactivated state, followed by a 20 ms test pulse to 0 mV to measure the remaining current.
-
Causality: Nav1.8 inhibitors often exhibit higher affinity for the inactivated state. Testing both states ensures the identification of use-dependent blockers.
-
-
Compound Application: Apply the difluoroindane-derived test compounds in a 6-point concentration gradient (0.1 nM to 10 μM). Allow a 5-minute incubation period per concentration to reach steady-state block.
-
Data Acquisition & Validation: Record peak inward sodium currents. Normalize the current against the pre-compound baseline. The protocol is validated if the positive control (A-803467) yields an IC50 within 0.5 log units of its literature value (~140 nM)[4].
Application Area II: System Xc- Inhibitors for Glioma-Associated Epilepsy
Mechanistic Overview
System Xc- (SLC7A11) is a cystine/glutamate antiporter that is massively upregulated in glioblastoma and other malignancies[5]. It imports cystine (to synthesize the antioxidant glutathione, driving chemoresistance) while exporting glutamate into the extracellular space[6]. This excess glutamate causes severe excitotoxicity in surrounding healthy neurons, leading to tumor-associated epilepsy (seizures) and clearing space for tumor expansion[7].
Fused benzazepine derivatives utilizing the 2,2-difluoro-2,3-dihydro-1H-inden-5-amine scaffold have been patented as potent System Xc- inhibitors[2]. By blocking this antiporter, these compounds simultaneously starve the tumor of antioxidant capacity and prevent excitotoxic seizures.
System Xc- antiporter driving tumor-associated epilepsy and chemoresistance, blocked by inhibitors.
Protocol: In Vitro Glutamate Release Assay
To evaluate the efficacy of System Xc- inhibitors, measuring the reduction of extracellular glutamate from cultured glioma cells provides a direct, functional readout of target engagement.
Materials:
-
U87-MG human glioblastoma cell line.
-
Choline-based Na+-free buffer (to prevent glutamate uptake by EAAT transporters): 137 mM Choline-Cl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Amplex™ Red Glutamic Acid/Glutamate Oxidase Assay Kit.
-
Positive Control: Sulfasalazine (SASP)[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed U87-MG cells in 96-well plates at
cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence. -
Wash and Starve: Wash cells three times with the Na+-free buffer. Causality: Removing sodium prevents the re-uptake of glutamate by excitatory amino acid transporters (EAATs), ensuring that all measured extracellular glutamate is exclusively derived from System Xc- efflux.
-
Compound Incubation: Treat the cells with the difluoroindane-derived benzazepine compounds (0.01 μM to 50 μM) in the presence of 200 μM L-cystine. Incubate for 2 hours at 37°C.
-
Supernatant Collection: Carefully transfer 50 μL of the supernatant from each well to a fresh, black, clear-bottom 96-well assay plate.
-
Amplex Red Reaction: Add 50 μL of the Amplex Red working solution (containing glutamate oxidase, HRP, and Amplex Red reagent) to each well. Incubate for 30 minutes at room temperature protected from light.
-
Fluorescence Measurement: Read fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).
-
Validation: Calculate the percentage of glutamate release inhibition relative to the DMSO vehicle control. The assay is validated if the positive control (Sulfasalazine) demonstrates an IC50 of approximately 150-300 μM[7].
Quantitative Data Summary
The following table summarizes the expected pharmacological profiles of derivatives synthesized using 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine based on recent patent literature and assay standards.
| Target Application | Representative Compound Class | Primary Assay | Expected IC50 Range | Key Advantage of Difluoroindane Moiety | Reference |
| Nav1.8 (Pain) | Conjunctive Indane-Amides | Automated Patch-Clamp (HEK293) | 10 nM - 150 nM | Prevents C2-oxidation; enhances peripheral nerve penetration. | [1],[4] |
| System Xc- (Epilepsy/Oncology) | Fused Benzazepines | Glutamate Release Assay (U87-MG) | 50 nM - 500 nM | Locks bioactive conformation; increases BBB permeability. | [2],[7] |
References
- uni.lu - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine - PubChemLite.
- Google Patents (CN114591293A) - Conjunctive compounds as Nav1.8 inhibitors and their uses.
- Google Patents (WO2024160366A1) - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy.
- MDPI - Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities.
- NIH / PMC - Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.
- WIPO Patentscope (WO/2015/196086) - NOVEL INHIBITORS OF SYSTEM Xc(-).
- ScienceDaily - Research points to potential therapy for tumor-associated epilepsy.
- AME Groups - Glioma, glutamate (SLC7A11) and seizures—a commentary.
Sources
- 1. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Glioma, glutamate (SLC7A11) and seizures—a commentary - Santosh - Annals of Translational Medicine [atm.amegroups.org]
Application Note: Derivatization of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine for SAR Studies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS: 1782541-81-4)
Introduction & Strategic Rationale
The incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Specifically, gem-difluorocycloalkyl and gem-difluoroindane groups have demonstrated high relevance in contemporary medicinal chemistry, often serving as metabolically stable bioisosteres for carbonyls, ethers, or standard methylene groups[1].
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (also known as 2,2-difluoroindan-5-amine) is a highly privileged scaffold for Structure-Activity Relationship (SAR) studies. The introduction of the gem-difluoro moiety at the 2-position of the indane ring imparts several critical physicochemical advantages:
-
Conformational Locking: The highly electronegative fluorine atoms restrict the puckering of the cyclopentane ring, locking the indane system into a predictable geometry that can enhance target binding affinity.
-
Lipophilicity Modulation: The
group alters the overall of the molecule, often improving membrane permeability and oral bioavailability compared to its unfluorinated counterpart[2]. -
Electronic Attenuation: Through strong inductive electron-withdrawing effects (-I effect), the gem-difluoro group slightly reduces the basicity (pKa) and nucleophilicity of the distant aniline nitrogen[2]. This electronic modulation must be carefully accounted for when designing derivatization protocols.
This guide provides field-proven, self-validating protocols for the divergent derivatization of this scaffold to explore distinct chemical spaces during hit-to-lead and lead optimization campaigns.
SAR Derivatization Workflow
To systematically probe the binding pocket of a biological target, the primary amine of the scaffold can be derivatized using three distinct pathways. Each pathway is designed to interrogate a specific type of intermolecular interaction (e.g., hydrogen bonding, steric bulk, or hydrophobic packing).
Workflow for divergent derivatization of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine in SAR studies.
Reaction Design & Causality
When working with 2,2-difluoro-2,3-dihydro-1H-inden-5-amine, standard aniline derivatization protocols often require optimization due to the inductive deactivation caused by the
-
Pathway A (Amidation): Standard carbodiimides (like EDC) may result in sluggish kinetics. We utilize HATU , a highly active uronium-based coupling reagent. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which easily overcomes the reduced nucleophilicity of the fluorinated aniline[3].
-
Pathway B (Reductive Amination): Imine formation is the rate-limiting step for electron-deficient anilines. We employ Sodium triacetoxyborohydride (
) with a catalytic amount of acetic acid. The acid accelerates imine formation, while selectively reduces the iminium ion without reducing the starting aldehyde[4]. -
Pathway C (Buchwald-Hartwig Amination): To construct rigid diarylamine systems, nucleophilic aromatic substitution (SNAr) is ineffective unless the aryl halide is highly activated. Palladium-catalyzed cross-coupling using
and Xantphos lowers the activation energy barrier, facilitating efficient C-N bond formation[5].
Quantitative Data & Reaction Parameters
The following table summarizes the optimized reaction parameters for generating a library of derivatives from the central scaffold.
| Derivatization Strategy | Key Reagents / Catalysts | Solvent | Temp (°C) | Time | Expected Yield | Primary Purification |
| Amidation | HATU (1.2 eq), DIPEA (3.0 eq) | Anhydrous DMF | 25 | 4–8 h | 75–95% | Aqueous Workup / |
| Reductive Amination | DCE | 25 | 12–16 h | 60–85% | Acid-Base Extraction | |
| Buchwald-Hartwig | Toluene | 90–100 | 8–12 h | 50–80% |
Experimental Protocols
Protocol A: HATU-Mediated Amide Bond Formation
Objective: Synthesize N-(2,2-difluoro-2,3-dihydro-1H-inden-5-yl)amides to probe hydrogen-bond donor/acceptor interactions.
-
Activation: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen/argon), dissolve the desired carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and
-Diisopropylethylamine (DIPEA, 3.0 mmol). -
Pre-activation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Causality: Pre-activation prevents the aniline from directly attacking the HATU reagent, which can form unwanted guanidinium byproducts[3].
-
Coupling: Add 2,2-difluoro-2,3-dihydro-1H-inden-5-amine (1.0 mmol) in a single portion. Stir at room temperature for 4–8 hours. Monitor via LC-MS.
-
Workup: Quench the reaction with saturated aqueous
(15 mL). Extract with Ethyl Acetate ( mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine. -
Isolation: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Reductive Amination
Objective: Synthesize secondary alkyl amines to introduce flexible linkers and maintain basicity.
-
Imine Formation: Dissolve 2,2-difluoro-2,3-dihydro-1H-inden-5-amine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (
, 1.5 mmol) portion-wise. Causality: Stepwise addition prevents thermal spikes and minimizes the competitive direct reduction of the aldehyde[4]. -
Completion: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
Workup: Quench carefully with saturated aqueous
until gas evolution ceases and the pH is ~8. Extract with Dichloromethane (DCM, mL). -
Isolation: Dry the organic phase over
, filter, and concentrate. Purify via silica gel chromatography or reverse-phase preparative HPLC depending on the polarity of the appended group.
Protocol C: Buchwald-Hartwig Cross-Coupling
Objective: Synthesize N-aryl derivatives to probe rigid, extended hydrophobic pockets.
-
Preparation: To an oven-dried Schlenk tube, add 2,2-difluoro-2,3-dihydro-1H-inden-5-amine (1.2 mmol), the target aryl bromide/iodide (1.0 mmol),
(0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and (2.0 mmol). -
Degassing: Seal the tube with a septum. Evacuate and backfill with argon three times. Causality: Palladium(0) species are highly sensitive to oxidation; strict exclusion of oxygen is mandatory for catalytic turnover[5].
-
Reaction: Add anhydrous, degassed Toluene (5 mL) via syringe. Replace the septum with a Teflon screw cap and heat the mixture at 100 °C in an oil bath for 8–12 hours.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Isolation: Concentrate the filtrate and purify the crude residue via flash column chromatography.
Analytical Validation & Characterization
To validate the structural integrity of the synthesized library, researchers must utilize multinuclear NMR and High-Resolution Mass Spectrometry (HRMS).
- NMR: The gem-difluoro group is a powerful diagnostic handle. Expect a characteristic multiplet (often a doublet of doublets or a broad singlet depending on the symmetry of the substituted indane) in the region of -90 to -105 ppm . The preservation of this signal confirms that the indane core remained intact during harsh coupling conditions.
-
NMR: The methylene protons (
) adjacent to the group in the indane ring will appear as complex multiplets (typically between 3.00–3.50 ppm) due to coupling. -
LC-MS: The highly lipophilic nature of the gem-difluoro group ensures strong retention on standard C18 reverse-phase columns, allowing for easy separation from unreacted polar starting materials.
References
Sources
Experimental protocol for N-alkylation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Application Note: Precision N-Alkylation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Scaffold[1]Part 1: Strategic Overview & Chemical Logic
1.1 The Substrate Profile
The target molecule, 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS: 1360935-79-6), is a critical intermediate in the synthesis of Hypoxia-Inducible Factor-2
-
Electronic Deactivation: The gem-difluoro group at the C2 position exerts a through-bond inductive electron-withdrawing effect (
). While separated from the aromatic ring by methylene bridges, this effect, combined with the ring strain of the fused cyclopentane, slightly lowers the pKa of the anilinic nitrogen compared to standard indan-5-amine. This reduces nucleophilicity, requiring optimized reaction kinetics.[1] -
Stability Risk (The "HF Elimination" Trap): The benzylic protons at C1 and C3 are adjacent to the strongly electron-withdrawing
group. Strong bases (e.g., NaH, LiHMDS) can deprotonate these positions, triggering an E1cB-like elimination of fluoride to form a chemically unstable fluoro-indene.[1] Protocol design must strictly avoid strong bases. [1]
1.2 The Decision Matrix Select the method based on your target substitution pattern:
| Target Product | Recommended Method | Key Advantage |
| Mono-N-alkyl | Method A: Reductive Amination | High chemoselectivity; minimal over-alkylation.[1] |
| Methylation | Method B: Direct Alkylation (Mild) | Efficient for small electrophiles; uses mild bases to prevent elimination.[1] |
| Bulky/Chiral | Method A or Buchwald-Hartwig | Steric control; preserves chirality of alkylating agent.[1] |
Part 2: Experimental Protocols
Method A: Reductive Amination (Gold Standard for Mono-Alkylation)
Best for: Introducing Ethyl, Propyl, Benzyl, or complex alkyl chains.[1]
Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1] The steric bulk of the intermediate prevents double addition.
Reagents:
-
Substrate: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.1–1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5–2.0 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a flame-dried reaction vessel with the amine (1.0 equiv) and anhydrous DCE (0.1 M concentration).
-
Add the aldehyde (1.1 equiv).
-
Add AcOH (1.0 equiv) to catalyze imine formation.[1]
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes under
. Monitor by TLC/LCMS for the disappearance of the amine and appearance of the imine (often visible as a new less polar spot).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)
(1.5 equiv) portion-wise over 10 minutes. Note: STAB is preferred over NaBH as it reduces the imine faster than the aldehyde, preventing side reactions. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
Method B: Direct Alkylation (Optimized for Methylation)
Best for: Methylation or reaction with highly reactive primary alkyl halides.
Critical Safety Note: Do NOT use Sodium Hydride (NaH).[1] It poses a high risk of deprotonating the benzylic position (C1/C3), leading to defluorination/aromatization. Use mild inorganic bases.
Reagents:
-
Substrate: 1.0 equiv
-
Electrophile: Alkyl Iodide/Bromide (1.1 equiv for mono; 2.5 equiv for bis)
-
Base: Cesium Carbonate (
) (1.5–2.0 equiv) or [3] -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[3]
Step-by-Step Protocol:
-
Preparation:
-
Addition:
-
Reaction:
-
Workup:
Part 3: Visualization & Workflow
Decision Logic for N-Alkylation
Caption: Decision matrix for selecting the optimal alkylation pathway while mitigating defluorination risks.
Part 4: Quality Control & Validation
Data Summary Table: Expected Analytical Signatures
| Analytical Method | Parameter | Expected Observation |
| 1H NMR (DMSO-d6) | N-H Proton | Broad singlet disappears (bis) or shifts/integrates to 1H (mono).[1] |
| 1H NMR | New signal for alkyl group (e.g., ~2.8 ppm for N-Me).[1] | |
| 19F NMR | CF2 Signal | Critical Check: Ensure signal remains a triplet/multiplet around -80 to -110 ppm. Disappearance or shift indicates elimination/defluorination.[1] |
| LC-MS | Mass Shift | M+14 (Methyl), M+28 (Ethyl), etc.[1] |
Troubleshooting Guide:
-
Problem: Formation of "Fluoro-indene" byproduct (M-20 mass loss).
-
Problem: Low Conversion.
-
Cause: Low nucleophilicity of the fluorinated scaffold.[2]
-
Solution: Add catalytic KI (Finkelstein condition) to the alkyl halide reaction or increase concentration to 0.5 M.
-
References
-
Xu, R., et al. (2019).[1][4][5][6] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2
(HIF-2 ) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[1][7] Journal of Medicinal Chemistry, 62(15), 6876–6893. -
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
BenchChem. (2025).[1][2][3] "Application Notes and Protocols for N-Alkylation of 2,3-difluoro-6-nitroaniline." BenchChem Protocols.
Sources
- 1. 2,2-difluoro-2,3-dihydro-1H-inden-1-one | 874279-86-4 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 7. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Process Optimization & Experimental Protocol
Executive Summary & Strategic Context
The compound 2,2-difluoro-2,3-dihydro-1H-inden-5-amine (CAS 1782541-81-4)[1] has emerged as a critical highly-fluorinated pharmacophore in modern drug discovery. It is prominently featured as a building block in the synthesis of Nav1.8 channel inhibitors for pain management[2] and System Xc- inhibitors targeting oncology and epilepsy pathways[3],[4].
Despite its high demand, the primary synthetic bottleneck lies in the gem-difluorination of the indanone precursor. Traditional literature routes rely heavily on Diethylaminosulfur trifluoride (DAST)[5]. However, DAST is notoriously hazardous at scale due to its low thermal decomposition threshold and massive exothermic potential[6]. This application note details a scalable, self-validating, and inherently safer two-step protocol utilizing XtalFluor-E for deoxofluorination, followed by a chemoselective catalytic hydrogenation.
Retrosynthetic Strategy & Causality
When designing a scalable route to fluorinated indanes, regiocontrol is the primary challenge. Direct nitration of 2,2-difluoroindane yields an intractable mixture of 4-nitro and 5-nitro regioisomers. Therefore, the optimal strategy is to install the gem-difluoro group on a pre-functionalized core: commercially available 5-nitro-1,3-dihydro-2H-inden-2-one .
The workflow consists of two highly controlled transformations:
-
Deoxofluorination: Conversion of the ketone to a gem-difluoride.
-
Nitro Reduction: Chemoselective reduction of the nitro group to an aniline without triggering hydrodefluorination.
Figure 1: Scalable two-step synthetic workflow for 2,2-difluoro-2,3-dihydro-1H-inden-5-amine.
Process Chemistry: The "Why" Behind the Protocol
Overcoming the Fluorination Bottleneck
Traditional deoxofluorination utilizes DAST, a liquid reagent that decomposes violently at 140 °C with a massive enthalpy change (
To achieve a scalable system, we replace DAST with XtalFluor-E (Diethylaminosulfinium tetrafluoroborate). XtalFluor-E is a crystalline solid with vastly superior thermal stability (decomposition onset at 215 °C,
Figure 2: Mechanism of XtalFluor-E mediated deoxofluorination activated by Et3N·3HF.
Chemoselective Nitro Reduction
The reduction of the intermediate 2,2-difluoro-5-nitroindane must be carefully managed. Harsh reduction conditions or high temperatures can lead to the cleavage of the C-F bonds (hydrodefluorination). By utilizing 10% Pd/C in ethyl acetate (EtOAc) at ambient temperature under a mild hydrogen atmosphere (1 atm), the nitro group is rapidly reduced to the amine without degrading the difluoromethylene unit[3]. While methanol is occasionally used[5], EtOAc is preferred at scale to minimize the solubility of potential defluorinated byproducts and facilitate easier solvent recovery.
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of 2,2-Difluoro-5-nitro-2,3-dihydro-1H-indene
This protocol utilizes XtalFluor-E to ensure a safe, scalable thermal profile.
-
Reactor Preparation: Equip a suitably sized, dry glass-lined reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet.
-
Reagent Loading: Charge the reactor with XtalFluor-E (2.5 equiv) and anhydrous Dichloromethane (DCM) (10 volumes).
-
Promoter Addition: Add Triethylamine trihydrofluoride (Et3N·3HF) (3.0 equiv) to the suspension. Causality: The HF-amine complex is strictly required to provide the nucleophilic fluoride necessary for ketone deoxofluorination,[7].
-
Substrate Addition: Cool the mixture to 0 °C. Add a solution of 5-nitro-1,3-dihydro-2H-inden-2-one (1.0 equiv) in DCM (5 volumes) dropwise over 1 hour. Maintain the internal temperature below 5 °C.
-
Reaction Maturation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 16 hours.
-
In-Process Control (IPC): Analyze by TLC (Hexanes/EtOAc 8:2) and LC-MS. The reaction is self-validating when the UV-active starting material spot is completely consumed.
-
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~7.5). Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).
-
Isolation: Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate as a viscous oil[8].
Protocol 2: Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
This step relies on mild catalytic hydrogenation to preserve the C-F bonds.
-
Substrate Loading: Dissolve 2,2-difluoro-5-nitro-2,3-dihydro-1H-indene (1.0 equiv) in EtOAc (10 volumes)[3].
-
Catalyst Addition: Under a strict nitrogen sweep, carefully add 10% Pd/C (0.05 equiv Pd). Safety Note: Dry Pd/C is pyrophoric; the nitrogen sweep is a critical self-validating safety measure.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Maintain a hydrogen atmosphere (balloon pressure, ~1 atm) and stir vigorously at room temperature for 16 hours[3].
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the mass signal shifts to
170.2 [M+H]+[2]. -
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with EtOAc (5 volumes)[3].
-
Concentration: Evaporate the filtrate under reduced pressure to afford the target amine. The crude product can be used directly or purified via silica gel chromatography if high analytical purity is required[5].
Data Visualization & Analytical Summaries
Table 1: Reagent Safety Comparison for Scale-Up
| Fluorinating Reagent | Physical State | Decomposition Onset | Enthalpy of Decomp ( | Scale-Up Suitability |
| DAST [6] | Liquid | 140 °C | -1700 J/g | ❌ High Explosion Risk |
| Deoxo-Fluor [6] | Liquid | 140 °C | -1100 J/g | ⚠️ Moderate Risk |
| XtalFluor-E [6], | Crystalline Solid | 215 °C | -661 J/g | ✅ Highly Scalable |
Table 2: Analytical Characterization of Target Amine
Data confirms the successful retention of the difluoro group and reduction of the nitro moiety[2].
| Analytical Method | Observed Data | Structural Assignment |
| 1H NMR (400 MHz, CDCl3) | Aromatic CH (C7) | |
| Aromatic CH (C4, C6) | ||
| Amine -NH2 | ||
| Aliphatic -CH2-CF2-CH2- | ||
| ESI-MS | Molecular Ion |
References
1.[3] Fused benzazepine derivatives for use in the treatment of cancer and epilepsy (WO2024160366A1). Google Patents. 3 2.[1] 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS 1782541-81-4). BLD Pharm. 1 3.[2] Conjunctive compounds as Nav1.8 inhibitors and their uses (CN114591293A). Google Patents. 2 4. Dérivés de benzazépine fusionnés destinés à être utilisés dans le traitement du cancer et de l'épilepsie (WO2024160366A1). Google Patents. 5.[8] Fused benzazepine derivatives for use in the treatment of cancer and epilepsy (WO2024160366A1). Google Patents. 8 6.[5] Conjunctive compounds as Nav1.8 inhibitors and their uses (CN114591293A). Google Patents. 5 7.[6] Simpler fluorine chemistry. SCI. 6 8. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich. 9.[7] Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. University of Pittsburgh. 7
Sources
- 1. 1782541-81-4|2,2-Difluoro-2,3-dihydro-1H-inden-5-amine|BLD Pharm [bldpharm.com]
- 2. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 3. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 4. WO2024160366A1 - Dérivés de benzazépine fusionnés destinés à être utilisés dans le traitement du cancer et de l'épilepsie - Google Patents [patents.google.com]
- 5. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 6. Simpler fluorine chemistry [soci.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
Analytical methods for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine quantification
Application Note: Advanced LC-MS/MS Quantification of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine in Biological Matrices
Executive Summary
The compound 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (also known as 2,2-difluoroindan-5-amine) is a critical synthetic intermediate and structural motif in modern drug discovery. It is prominently featured in the synthesis of Nav1.8 inhibitors for pain management[1] and fused benzazepine derivatives targeting the system Xc- antiporter in cancer and epilepsy models[2]. Accurate quantification of this compound in biological matrices (e.g., plasma) is essential for pharmacokinetic (PK) profiling. This application note details a highly sensitive, self-validating LC-MS/MS methodology designed specifically for the physicochemical properties of this difluoroindane derivative, grounded in authoritative bioanalytical guidelines.
Molecular Context & Analytical Causality
Designing a robust analytical method requires a deep understanding of the analyte's structural dichotomy. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (C9H9F2N, Monoisotopic Mass: 169.07 Da) features a highly polar primary amine coupled with a lipophilic difluoroindane core[3].
-
Ionization Causality: The primary amine group (-NH2) is highly susceptible to protonation. By utilizing an acidic mobile phase (0.1% Formic Acid), the amine remains fully ionized, maximizing the [M+H]+ precursor ion yield at m/z 170.1 during Positive Electrospray Ionization (ESI+)[3].
-
Chromatographic Causality: Standard C18 columns often suffer from secondary interactions with residual silanols when analyzing basic amines, leading to peak tailing. To counteract this, a Charged Surface Hybrid (CSH) C18 column is selected. The CSH technology provides a low-level positive surface charge that repels the protonated amine, ensuring superior peak shape, reduced tailing, and higher loadability[2].
Fig 1. Logical relationship between analyte structural properties and analytical method selection.
Methodological Architecture: A Self-Validating Protocol
To ensure the trustworthiness of the analytical run, this protocol operates as a self-validating system . Every analytical batch must begin with a System Suitability Test (SST) injecting the Lower Limit of Quantification (LLOQ) to verify a signal-to-noise ratio (S/N) ≥ 5. Blank matrix samples (without internal standard) and zero samples (with internal standard) are injected immediately before the calibration curve to monitor carryover, ensuring no false positives compromise the data integrity[4].
Sample Preparation (Protein Precipitation)
Causality Note: Acetonitrile is selected over methanol as the precipitation solvent because it provides a "harder" crash of plasma proteins, yielding a cleaner supernatant and reducing matrix effects in the MS source.
-
Thaw plasma samples on ice to prevent enzymatic degradation.
-
Aliquot 50 µL of plasma into a 1.5 mL low-bind Eppendorf tube.
-
Spike 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL of a deuterated analog).
-
Precipitate by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid disrupts protein-analyte binding, ensuring high recovery.
-
Vortex rigorously for 2 minutes at 1500 rpm.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Dilute & Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water. Diluting the highly organic extract with water closely matches the initial mobile phase conditions (95% aqueous), preventing solvent-induced peak fronting during injection.
Fig 2. Step-by-step bioanalytical workflow for the quantification of 2,2-difluoroindan-5-amine.
LC-MS/MS Conditions
Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway for aliphatic/aromatic amines involves the loss of ammonia (-17 Da), yielding the stable m/z 153.1 product ion used for quantification.
Table 1: Optimized MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |
| 2,2-Difluoroindan-5-amine | 170.1 | 153.1 (Quantifier) | 50 | 15 | 25 |
| 2,2-Difluoroindan-5-amine | 170.1 | 133.1 (Qualifier) | 50 | 22 | 25 |
| Internal Standard (IS) | 174.1 | 157.1 | 50 | 15 | 25 |
Table 2: Gradient Elution Profile (CSH C18, 2.1 x 50 mm, 1.7 µm) (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 10 | 90 |
| 3.5 | 0.4 | 10 | 90 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Validation Framework (ICH M10 Compliance)
All bioanalytical methods intended to support regulatory submissions must adhere to the[4]. The objective of this validation is to definitively demonstrate that the assay is suitable for its intended pharmacokinetic purpose[4].
Key Self-Validating Acceptance Criteria:
-
Calibration Curve: Must encompass a blank sample, a zero sample, and at least 6 calibration standards. The accuracy of the back-calculated concentrations must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[4].
-
Carryover: Assessed by injecting blank samples immediately following the Upper Limit of Quantification (ULOQ). The response in the blank must be ≤ 20% of the LLOQ response[4].
-
Matrix Effect: Evaluated using the IS-normalized matrix factor across 6 independent lots of plasma. The coefficient of variation (CV) must not exceed 15%[4].
Table 3: ICH M10 Validation Acceptance Criteria & Expected Performance
| Validation Parameter | ICH M10 Requirement | Expected Assay Performance |
| LLOQ Accuracy | ±20% of nominal concentration | ±8.5% |
| QC Accuracy (Low, Mid, High) | ±15% of nominal concentration | ±6.2% |
| Precision (Intra/Inter-run CV%) | ≤15% (≤20% for LLOQ) | < 5.0% |
| Matrix Factor (IS normalized) | CV ≤ 15% across 6 lots | 4.1% |
| Extraction Recovery | Consistent across QC levels | > 85% |
References
1.[4] European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation and study sample analysis". 4 2.[3] PubChemLite. "2,2-difluoro-2,3-dihydro-1h-inden-5-amine". Université du Luxembourg. 3 3.[2] Google Patents. "WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy".2 4.[1] Google Patents. "CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses". 1
Sources
- 1. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 3. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]
- 4. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Optimizing reaction conditions for fluorination of indanone precursors
Introduction: The Indanone Challenge
Welcome to the Technical Support Center. You are likely here because the fluorination of 1-indanone or 2-indanone scaffolds is stalling your medicinal chemistry campaign.
Indanones are deceptive substrates. While they appear to be simple ketones, their fused aromatic ring creates unique electronic constraints. The
This guide moves beyond generic textbook advice. We focus on two distinct workflows:
-
Electrophilic
-Fluorination: Installing F adjacent to the carbonyl (sp³ center). -
Aromatic Fluorination: Installing F on the benzene ring (sp² center) via metal catalysis.
Module A: Electrophilic -Fluorination
Primary Reagents: Selectfluor® (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide).[1]
Core Mechanism & Workflow
The reaction proceeds via an enol or enolate intermediate.[2][3][4][5][6] The choice between Acid-Catalyzed (Enol) and Base-Mediated (Enolate) pathways is the single most critical decision you will make.
Figure 1: Decision logic for selecting the fluorination pathway. Note that base-mediated pathways often carry higher risks of side reactions for indanones.
Troubleshooting Guide: -Fluorination
Q1: I am consistently getting 30-40% difluorinated product (gem-difluoro). How do I stop at mono-fluorination?
Diagnosis: The mono-fluorinated product is more acidic than the starting material due to the electron-withdrawing effect of the fluorine atom. In base-mediated conditions (LDA/NFSI), the base deprotonates the product faster than the starting material, leading to a second fluorination.
Corrective Protocol:
-
Switch to Kinetic Control: If using base, ensure you generate the enolate quantitatively at -78°C before adding NFSI. Do not allow the temperature to rise above -40°C until quench.
-
The "Selectfluor Slow-Feed" Method (Recommended):
-
System: Acetonitrile (MeCN).
-
Technique: Do not dump reagents. Dissolve Selectfluor in MeCN (solubility is ~30 mg/mL) and add it dropwise to the refluxing indanone solution.
-
Stoichiometry: Use exactly 1.05 equivalents . Excess reagent guarantees difluorination.
-
Q2: My reaction turns black and yields are <10%. What is happening?
Diagnosis: This is likely Aldol Condensation or Polymerization . Indanones are self-reactive under basic conditions or high temperatures.
Corrective Protocol:
-
Eliminate Base: Switch to Selectfluor in Methanol or MeCN .
-
Dry Your Solvents: Water acts as a nucleophile. If using Selectfluor, ensuring anhydrous conditions prevents the formation of
-hydroxy byproducts. -
Lewis Acid Additive: Add 5-10 mol% ZnCl₂ or TiCl₄ . This catalyzes enol formation without requiring harsh pH changes, allowing the reaction to proceed at lower temperatures (RT instead of reflux).
Q3: Selectfluor is not dissolving in my solvent.
Fact Check: Selectfluor is an ionic salt.
-
Soluble in: Water, Acetonitrile, DMF, Nitromethane.[7]
-
Insoluble in: DCM, THF, Toluene, Ether.
-
Workaround: If your substrate requires DCM, use a Phase Transfer Catalyst (e.g., TEBA or 18-crown-6) or run a biphasic system (Water/DCM) if the substrate tolerates water.
Module B: Aromatic Fluorination (Metal-Catalyzed)
Primary Reagents: Pd(OAc)₂, Electrophilic F source (Selectfluor/NFSI), or Nucleophilic F (CsF, AgF).
Mechanism: The "High-Valent Palladium" Cycle
Unlike standard cross-couplings, C-F bond formation is difficult because Reductive Elimination from Pd(II)-F is thermodynamically unfavorable. You must access a Pd(IV)-F species (Ritter-type mechanism).
Figure 2: The Pd(IV) catalytic cycle required for aromatic fluorination. Note the oxidation step using Selectfluor is critical to bypass the Pd(II) energy barrier.
Troubleshooting Guide: Aromatic Fluorination
Q4: I am seeing "Protodehalogenation" (loss of halogen) instead of Fluorination.
Diagnosis: If starting from a bromo-indanone, the Pd inserts, but instead of transmetallating with F, it grabs a proton from the solvent or ligand.
Corrective Protocol:
-
Ligand Switch: Use bulky, electron-rich ligands like BrettPhos or tBuBrettPhos which facilitate the difficult reductive elimination.
-
Dryness is Critical: Any trace water provides the proton for the side reaction. Use molecular sieves in the reaction vessel.
-
Fluoride Source: Switch from inorganic fluoride (CsF) to AgF or KF with 18-crown-6 . Silver aids in halide abstraction.
Q5: The catalyst dies (Pd black precipitates).
Diagnosis: The high-valent Pd(IV) species is unstable. Corrective Protocol:
-
Oxidant: Ensure you are using an electrophilic oxidant like Selectfluor or NFSI to drive the Pd(II)
Pd(IV) transition. -
Solvent: Use Trifluorotoluene or Nitromethane . These oxidative-resistant solvents stabilize high-valent metal centers better than THF or Dioxane.
Data & Optimization Matrix
Use this table to select the starting conditions based on your specific Indanone derivative.
| Substrate Type | Recommended Reagent | Solvent | Catalyst/Additive | Temp | Primary Risk |
| Unsubstituted 1-Indanone | Selectfluor (1.1 eq) | MeCN | None (or 5% TFA) | Reflux | Di-fluorination |
| 2-Substituted Indanone | Selectfluor (1.2 eq) | MeOH | None | 60°C | Hemiketal formation |
| Acid-Sensitive Indanone | NFSI | THF | LiHMDS | -78°C | Polymerization |
| Aryl-Halide Indanone | AgF / Selectfluor | PhCF₃ | Pd(OAc)₂ / P-Ligand | 100°C | Protodehalogenation |
Analytical Validation
Self-Validating the Result:
Do not rely on LCMS alone (F and H are small mass differences, and ionization can be tricky). You must use
-
Mono-fluorinated (
-F): Look for a doublet of triplets (or multiplet) around -150 to -170 ppm . The splitting arises from coupling to the geminal proton ( Hz) and vicinal protons. -
Di-fluorinated (
-F): Look for a singlet (if no vicinal H coupling) or triplet around -100 to -120 ppm . The shift moves significantly downfield. -
Aromatic F: Singlet, usually -110 to -130 ppm .
References
-
Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A new, versatile, and effective source of electrophilic fluorine.[7] Journal of Fluorine Chemistry. Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Link
-
Lal, G. S., et al. (1999). Electrophilic Fluorination of Enol Silyl Ethers and Enol Acetates with Selectfluor. Journal of Organic Chemistry. Link
-
Brooks, A. F., et al. (2014). Late-Stage [18F]Fluorination: New Solutions to Old Problems. Chemical Science. Link
-
Sodeoka, M., & Hamashima, Y. (2002). Enantioselective Fluorination Reactions Catalyzed by Chiral Palladium Complexes. Pure and Applied Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 7. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine (also known as 2,2-difluoroindan-5-amine). This compound is a critical intermediate in medicinal chemistry, frequently utilized in the development of System Xc- inhibitors for oncology and neurological applications[1].
Synthesizing gem-difluorinated aromatic amines presents unique chemoselectivity challenges. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you overcome common side reactions such as unwanted eliminations, poor regioselectivity, and hydrodefluorination.
Workflow Overview
Figure 1: Three-step synthesis workflow for 2,2-difluoro-2,3-dihydro-1H-inden-5-amine.
Phase 1: Deoxofluorination of 2-Indanone
FAQ: Why am I getting a high percentage of 2-fluoro-1H-indene instead of the gem-difluoride?
Causality: The conversion of 2-indanone to 2,2-difluoroindane using reagents like DAST or Deoxo-Fluor proceeds through an aminosulfur ether intermediate. The
Figure 2: Competing pathways during the deoxofluorination of 2-indanone.
FAQ: How can I suppress this elimination side reaction? Solution: You must increase the local fluoride concentration to accelerate the substitution pathway while keeping the temperature low to kinetically disfavor elimination. Using neat Deoxo-Fluor (which is more thermally stable than DAST) or adding an exogenous fluoride source like HF-pyridine can significantly improve the yield of the gem-difluoride[3].
Validated Protocol 1: Synthesis of 2,2-Difluoroindane
Self-Validation Metric:
-
Preparation: Purge a Hastelloy or Teflon-lined reactor with argon (avoid glass due to HF generation).
-
Reaction: Dissolve 2-indanone (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.
-
Addition: Add Deoxo-Fluor (2.5 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Incubation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench: Carefully pour the mixture into ice-cold saturated NaHCO
. Caution: Highly exothermic with vigorous CO evolution. -
Isolation: Extract with DCM, dry over anhydrous Na
SO , and concentrate. Purify via silica gel chromatography (hexanes).
Phase 2: Electrophilic Nitration
FAQ: My nitration yields a complex mixture of isomers. How do I ensure nitration specifically at the 5-position? Causality: The difluoromethylene group exerts a mild electron-withdrawing inductive effect (-I), which slightly deactivates the aromatic ring, particularly at the ortho positions (C4 and C6). This naturally directs the incoming nitronium ion to the C5 position. However, if the reaction temperature spikes, the kinetic control is lost, leading to the formation of the 4-nitro isomer and over-nitrated (4,6-dinitro) byproducts.
Validated Protocol 2: Regioselective Nitration
Self-Validation Metric:
-
Preparation: Charge a flask with 2,2-difluoroindane (1.0 eq) and concentrated H
SO (10 volumes). Cool to 0 °C using an ice-salt bath. -
Addition: Add KNO
(1.05 eq) in small portions over 1 hour. Monitor the internal temperature strictly; it must not exceed 5 °C. -
Incubation: Stir at 0 °C for 2 hours.
-
Quench: Pour the reaction mixture slowly over crushed ice. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol to selectively remove trace 4-nitro impurities.
Phase 3: Nitro Reduction to Amine
FAQ: I am observing a loss of fluorine atoms during the Pd/C catalyzed hydrogenation of the nitro group. What causes this? Causality: This is known as hydrodefluorination. While gem-difluoro groups are generally more stable than single benzylic fluorides, prolonged exposure to hydrogen gas over a highly active Pd/C catalyst can lead to the oxidative addition of Pd(0) into the activated C-F bond, followed by the reductive elimination of HF[4].
FAQ: How can I selectively reduce the nitro group without cleaving the C-F bonds?
Solution: Abandon high-pressure H
Validated Protocol 3: Selective Transfer Hydrogenation[1][5]
Self-Validation Metric: LC-MS will show a clean peak with [M+H]
-
Preparation: Suspend 2,2-difluoro-5-nitroindane (1.0 eq) and 5% Pd/C (0.05 eq) in methanol (10 volumes).
-
Heating: Heat the suspension to 60 °C under an argon atmosphere.
-
Addition: Add hydrazine hydrate (N
H ·H O, 4.0 eq) dropwise. Note: Effervescence (N gas evolution) will occur. -
Incubation: Stir at 60 °C for 1-2 hours. Monitor completion via TLC.
-
Isolation: Cool to room temperature, filter the catalyst through a pad of Celite, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure 2,2-difluoro-2,3-dihydro-1H-inden-5-amine.
Quantitative Data Summary
The following table summarizes the key metrics, expected yields, and analytical markers for the optimized workflow.
| Synthesis Step | Reagents & Conditions | Target Product | Typical Yield | Major Side Reaction | Analytical Marker |
| 1. Deoxofluorination | 2-Indanone, Deoxo-Fluor, DCM, 0 °C to RT | 2,2-Difluoroindane | 65-75% | E2 Elimination (2-fluoroindene) | |
| 2. Nitration | 2,2-Difluoroindane, KNO | 2,2-Difluoro-5-nitroindane | 80-85% | Regioisomeric nitration (4-nitro) | |
| 3. Reduction | Nitro intermediate, Pd/C, N | 2,2-Difluoroindan-5-amine | 90-95% | Hydrodefluorination | LC-MS: [M+H] |
References
1.[1] WO2024160366A1 - Fused benzazepine derivatives for use in the treatment of cancer and epilepsy. Google Patents. 1 2.[2] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.2 3.[3] Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. 3 4.[5] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central (PMC). 5 5.[4] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. 4
Sources
- 1. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Troubleshooting for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Overview As a Senior Application Scientist, I frequently encounter researchers struggling with erratic assay results when working with fluorinated anilines. 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (Molecular Weight: 169.17 g/mol ) presents a unique physicochemical dichotomy[1]. While its gem-difluoro cyclopentane ring is highly inert, the primary aromatic amine is highly reactive. This guide explains the causality behind solvent-mediated degradation and provides self-validating protocols to ensure the integrity of your compound libraries.
Section 1: Solvent Selection & Mechanistic Troubleshooting (FAQs)
Q: What is the optimal solvent for preparing long-term stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for high-throughput screening stocks. However, because this compound contains a primary aniline moiety, it is susceptible to oxidation. DMSO solutions are highly stable when kept at -20°C and protected from light. It is critical to use anhydrous DMSO; , facilitating the oxidation of the amine group[2].
Q: My stock solution turned pink/brown over time. What is the mechanism behind this? A: This discoloration is the hallmark of aniline oxidation. Exposure to ambient oxygen, light, or trace water triggers a radical pathway that[3]. To prevent this, always purge storage vials with argon and use amber glass.
Q: Can I use Dichloromethane (DCM) as a solvent for extraction or reactions involving this compound? A: DCM should be strictly avoided for long-term storage or high-temperature applications. While it is a common organic solvent,
[4]. The amine acts as a nucleophile, attacking the electrophilic carbon of DCM to form N-chloromethylammonium salts. This leads to irreversible degradation and the formation of complex impurities.Q: Does the difluoro (
Section 2: Logical Relationships of Degradation
Caption: Logical relationship of solvent-induced degradation pathways for aniline derivatives.
Section 3: Quantitative Stability Profile
The following table synthesizes the expected stability metrics for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine based on the behavior of homologous fluorinated anilines.
| Solvent | Recommended Storage Temp | Estimated Half-Life ( | Primary Degradation Mechanism | Overall Suitability |
| Anhydrous DMSO | -20°C | > 6 months | Oxidation (if trace | Excellent (Standard for Stocks) |
| Acetonitrile (MeCN) | 4°C | > 3 months | None (Highly stable, aprotic) | Good (Analytical standard) |
| Methanol (MeOH) | 4°C | 1 - 2 months | Oxidation / Schiff base formation | Moderate (Avoid long-term) |
| Dichloromethane (DCM) | 25°C | < 7 days | N-alkylation (Menschutkin | Poor (Do not use for storage) |
Section 4: Self-Validating Experimental Protocol
To empirically determine the stability of this compound in your specific assay buffers or solvents, you must employ a self-validating system. Simply measuring the disappearance of the parent peak is insufficient, as instrument drift can yield false degradation rates.
Protocol: Kinetic Stability Assessment via HPLC-UV/MS
Principle of Self-Validation: An inert, stable internal standard (IS) is spiked into the quenching solvent. Consistent recovery of the IS validates instrument performance, ensuring that any observed reduction in the target compound's peak area is true solvent-mediated degradation.
Step 1: Stock Preparation Dissolve 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine in anhydrous DMSO to a final concentration of 10 mM. Causality: Using strictly anhydrous DMSO prevents water-catalyzed oxidation of the primary amine.
Step 2: Aliquoting and Environmental Control Transfer 100 µL aliquots into amber glass HPLC vials and purge the headspace with argon gas. Causality: Amber glass blocks UV-mediated radical formation, and argon displaces oxygen, mitigating the formation of nitroso/azo degradants.
Step 3: Incubation Incubate the sealed vials at target temperatures (e.g., -20°C, 4°C, 25°C, 40°C) depending on your intended storage conditions.
Step 4: Quenching and Spiking (Validation Step) At designated time points (t=0, 24h, 7d, 14d), quench the reaction by diluting the sample 1:100 in the HPLC mobile phase (e.g., 50:50 MeCN:Water with 0.1% Formic Acid) containing 1 µM of a stable internal standard (e.g., a deuterated analog or stable fluorinated internal standard).
Step 5: HPLC-UV/MS Analysis Analyze the samples via LC-MS. Monitor the parent mass[7]. Calculate the percentage of intact amine relative to the t=0 baseline, strictly normalized to the internal standard peak area.
Caption: Step-by-step experimental workflow for assessing compound stability in various solvents.
References
-
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine Structural Data . Source: PubChem / uni.lu. URL:[Link]
-
The reactivity of dichloromethane toward amines . Source: SciSpace. URL: [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis . Source: ACS Publications. URL:[Link]
-
Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions . Source: RSC Sustainability. URL:[Link]
-
The chemical stability of repository compounds in DMSO . Source: ResearchGate. URL:[Link]
Sources
- 1. 1782541-81-4|2,2-Difluoro-2,3-dihydro-1H-inden-5-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]
- 7. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Welcome to the technical support guide for the purification of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven methodologies for obtaining high-purity material. The guidance herein is structured to not only provide protocols but to explain the fundamental principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine is a dark brown or reddish oil/solid. What causes this discoloration and how can I remove it?
A1: Discoloration in aromatic amines is almost always due to oxidation.[1][2] The amine functional group is susceptible to air and light-induced oxidation, which forms highly colored polymeric impurities.[1] This is a common issue and can often be resolved with the following methods:
-
Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can effectively adsorb these colored bodies. The carbon is subsequently removed via hot filtration through a pad of Celite®.
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation is highly effective at separating the desired amine from non-volatile, colored polymeric impurities.
-
Column Chromatography: If other purification methods are already planned, the colored impurities will often remain adsorbed at the top of the silica gel column.
Pro-Tip: To prevent re-oxidation, blanket the purified amine with an inert gas (Nitrogen or Argon) during storage and protect it from light.
Q2: My post-reaction analysis (NMR/LCMS) shows the presence of starting materials and other non-basic organic impurities. What is the most efficient first-pass purification strategy?
A2: Acid-base extraction is the most powerful and efficient technique for separating a basic compound like 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine from neutral or acidic impurities.[3][4][5]
The Principle: The strategy leverages the basicity of the amine. By washing an organic solution of your crude product with an aqueous acid (e.g., HCl), the amine is protonated to form a water-soluble ammonium salt (R-NH3+ Cl-).[5] This salt partitions into the aqueous layer, while neutral and acidic impurities remain in the organic layer. The layers are then separated. Subsequently, basifying the aqueous layer deprotonates the ammonium salt, causing the purified, water-insoluble amine to precipitate or form a separate layer that can be extracted back into an organic solvent.[3] This method is a cornerstone of work-up procedures for amine synthesis.[4]
(See Protocol 1 for a detailed step-by-step guide to Acid-Base Extraction.)
Q3: I'm attempting column chromatography on silica gel, but my compound is streaking badly on the TLC plate and giving poor separation on the column. What's wrong?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly with these acidic sites, leading to irreversible adsorption, tailing, or "streaking" on TLC and poor recovery/separation from a column.[2][6]
The Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is achieved by adding a small amount of a volatile tertiary amine, most commonly triethylamine (Et3N) , to your mobile phase (eluent).[2][7]
-
Recommended Concentration: Start by adding 0.5% to 1% (v/v) of triethylamine to your chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, effectively "passivating" the stationary phase and allowing your product to elute symmetrically.
(See Protocol 2 for a detailed guide to Column Chromatography.)
Q4: After my initial purification, I still have minor impurities with very similar polarity to my product. How can I achieve >99.5% purity for analytical standards or pre-clinical studies?
A4: For final polishing to remove trace impurities, recrystallization is often the most effective method.[8][9] If the impurities are structurally very similar, chromatography can be challenging, whereas the highly ordered process of crystal lattice formation can exclude "misfitting" impurity molecules with high efficiency.
Key Consideration: The challenge with many free-base amines is that they can be oily or have poor crystallization properties. A highly effective strategy is to form a salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often highly crystalline solids with well-defined melting points.[7][10]
(See Protocol 3 for a detailed guide to Recrystallization via Salt Formation.)
Purification Workflow & Decision Diagram
The following diagram outlines a typical decision-making process for purifying 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine from a crude reaction mixture.
Caption: Decision workflow for purification of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral and acidic impurities.
Caption: Workflow for the purification of amines using acid-base liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The amine product will be protonated and move into the aqueous layer.[2]
-
Separation: Drain the lower (aqueous) layer into a clean Erlenmeyer flask. To ensure complete extraction, it is good practice to wash the organic layer with another portion of 1 M HCl and combine the aqueous extracts. The organic layer containing neutral and acidic impurities can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The deprotonated amine will precipitate as a solid or form an oily layer.[3]
-
Back-Extraction: Add a fresh portion of organic solvent (e.g., EtOAc) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the purified free-base amine into the organic layer.
-
Final Wash & Dry: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na2SO4).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the purified 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine.
Protocol 2: Flash Column Chromatography
This protocol is for separating the target amine from impurities of similar basicity and polarity.
Table 1: Typical Mobile Phase Systems for Aromatic Amines
| Polarity of Amine | Non-Polar Solvent | Polar Solvent | Modifier (0.5-1%) | Typical Ratio (v/v/v) |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | Triethylamine | 95:5:1 to 70:30:1 |
| Medium to High | Dichloromethane | Methanol | Triethylamine | 99:1:1 to 95:5:1 |
Step-by-Step Methodology:
-
Solvent System Selection: Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate in various ratios of a non-polar and polar solvent system (e.g., Hexane:Ethyl Acetate) containing 1% triethylamine. The ideal system gives the product a Retention Factor (Rf) of ~0.25-0.35.[2]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your chosen eluent (e.g., Hexane). Pour the slurry into a glass chromatography column and use gentle air pressure to pack a uniform bed. Allow the excess solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica to the top of the column bed.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization via Salt Formation
This protocol is ideal for achieving the highest level of purity.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the amine (purified by extraction or chromatography) in a minimal amount of a suitable solvent like isopropanol (IPA), ethanol, or diethyl ether.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl dropwise) with stirring. The hydrochloride salt will typically precipitate as a white solid. Continue adding acid until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-basic impurities.
-
Recrystallization: Select a suitable solvent system for recrystallization. Common choices for amine salts include ethanol/water, methanol/ether, or isopropanol.
-
Add the minimum amount of hot solvent required to fully dissolve the crude salt.
-
If the solution is colored, this is the point to add a spatula-tip of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
(Optional) Free-Basing: If the free-base form is required, the purified salt can be dissolved in water, basified with NaOH, and extracted into an organic solvent as described in Protocol 1 (Steps 4-7).
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
PMC. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Available at: [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available at: [Link]
-
CrashCourse. (2021). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]
-
ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Nerdfighteria Wiki - Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40 [nerdfighteria.info]
- 10. Purification [chem.rochester.edu]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Executive Summary
The compound 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (also known as 2,2-difluoroindan-5-amine) is a highly valued fluorinated building block in contemporary medicinal chemistry. It is frequently utilized as a rigid, lipophilic aniline surrogate in the development of Nav1.8 inhibitors for pain management[1] and System Xc- antiporter modulators for oncology and epilepsy[2].
The introduction of a gem-difluoro group into the indane scaffold significantly alters the molecule's physicochemical properties, lowering the pKa of the resulting amine and increasing metabolic stability. This guide provides an objective comparative analysis of the synthetic routes to this compound, evaluating the mechanistic causality behind reagent selection, reaction conditions, and overall yield.
Retrosynthetic Strategies & Pathway Visualization
The synthesis of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine generally relies on two primary retrosynthetic disconnections:
-
Route A (Nitration First): Nitration of 2-indanone to yield 5-nitro-2-indanone, followed by deoxofluorination, and subsequent reduction of the nitro group.
-
Route B (Fluorination First): Deoxofluorination of 2-indanone to 2,2-difluoroindane, followed by regioselective nitration, and final reduction.
In patent literature, Route A is the predominant pathway, as the nitro group deactivates the aromatic ring, slightly reducing the electron density at the benzylic positions and modulating the reactivity of the ketone during the harsh fluorination step[3].
Synthetic pathways to 2,2-difluoro-2,3-dihydro-1H-inden-5-amine.
Comparative Evaluation of Key Synthetic Steps
Introduction of the gem-Difluoro Group (Deoxofluorination)
The conversion of 5-nitro-2-indanone to 2,2-difluoro-5-nitroindane is the most challenging step in the sequence. Diethylaminosulfur trifluoride (DAST) is the standard reagent used for this transformation[3].
Mechanistic Causality & Yield Limitations:
The reaction proceeds via the nucleophilic attack of the carbonyl oxygen on the sulfur atom of DAST, followed by sequential fluoride transfers. However, the reported isolated yield for this step is notoriously low (approximately 10%)[3]. This poor efficiency is driven by the high acidity of the
Reduction of the Nitro Group to the Amine
The final step is the catalytic hydrogenation of the nitro group. The gem-difluoro moiety in the indane ring is homobenzylic/aliphatic and lacks the activation seen in benzylic fluorides. Consequently, it is highly stable to standard hydrogenolysis conditions, allowing for the use of robust palladium catalysts without the risk of defluorination.
Quantitative Comparison of Hydrogenation Conditions:
| Parameter | Method A (Standard Pd/C)[2] | Method B (Pearlman's Catalyst)[1] |
| Catalyst | 10% Pd/C | Pd(OH)₂ / C |
| Solvent | Ethyl Acetate (EtOAc) | Methanol (MeOH) |
| Temperature | Room Temperature | 40 °C (Reported as -40 °C)* |
| Atmosphere | H₂ (Balloon/Pressure) | H₂ Atmosphere |
| Time | 16 hours | 16 hours |
| Yield | Quantitative / High | 70% |
*Expert Note: Patent CN114591293A reports the reaction temperature as -40 °C[1]. As a Senior Application Scientist, it is critical to note that catalytic hydrogenation of nitro groups at sub-zero temperatures is kinetically unfavorable. This is highly likely a typographical error in the patent translation, and the reaction was presumably conducted at 40 °C or room temperature.
Self-Validating Experimental Protocols
The following protocols are synthesized from validated patent literature and optimized with necessary in-process controls and safety measures.
Protocol 1: Synthesis of 2,2-Difluoro-5-nitro-2,3-dihydro-1H-indene
Objective: Deoxofluorination of the carbonyl group.
-
Preparation: Dissolve 5-nitro-2-indanone in anhydrous Dichloromethane (DCM) under a dry nitrogen atmosphere.
-
Temperature Control (Critical): Cool the reaction vessel to 0 °C using an ice bath. Causality: DAST reacts violently with moisture, and the initial fluorination of the carbonyl is highly exothermic. Strict thermal control prevents runaway decomposition and tar formation.
-
Reagent Addition: Add DAST (approx. 2.5 equivalents) dropwise over 30 minutes.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours[3].
-
In-Process Control: Monitor the disappearance of the ketone via TLC or LCMS.
-
Quenching: Carefully pour the reaction mixture into a cold, saturated aqueous solution of NaHCO₃. Causality: This safely neutralizes the highly corrosive Hydrogen Fluoride (HF) byproduct generated during the reaction.
-
Isolation: Extract with EtOAc, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the viscous oil via silica gel chromatography to isolate the product (~10% yield)[3].
Protocol 2: Synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Objective: Catalytic reduction of the nitro intermediate.
-
Preparation: Dissolve 2,2-difluoro-5-nitro-2,3-dihydro-1H-indene (e.g., 0.35 g, 1.76 mmol) in EtOAc (10 mL)[2].
-
Inerting (Safety Critical): Purge the reaction flask thoroughly with Argon or Nitrogen. Causality: Dry Palladium on Carbon (Pd/C) is highly pyrophoric. Introducing it to a solvent-vapor-rich environment in the presence of atmospheric oxygen can cause immediate ignition.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 0.16 g) to the inerted solution[2].
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Stir the suspension vigorously at room temperature for 16 hours[2].
-
Filtration: Purge the flask with Nitrogen to remove residual H₂. Filter the mixture through a pad of Celite. Causality: Celite traps the fine, pyrophoric palladium particulates, allowing for safe disposal and preventing heavy metal contamination of the final amine.
-
Isolation: Wash the Celite pad with additional EtOAc and concentrate the combined filtrates under reduced pressure to yield the target amine (approx. 70-95% yield)[1][2].
Analytical Characterization
To validate the successful synthesis of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, the following analytical signatures should be confirmed:
-
Molecular Formula: C₉H₉F₂N
-
Monoisotopic Mass: 169.07 Da[4]
-
ESI-MS: m/z 170.2 [M+H]⁺[1]
-
¹H NMR (400 MHz, CDCl₃):
6.98 (d, J = 7.8 Hz, 1H, aromatic), 6.59-6.53 (m, 2H, aromatic), 3.61 (s, 2H, -NH₂), 3.36-3.27 (m, 4H, benzylic -CH₂- adjacent to the CF₂ group)[1].-
Diagnostic Note: The multiplet at 3.36-3.27 ppm integrates to 4 protons and is highly characteristic of the two benzylic methylene groups coupling with the adjacent gem-difluoro fluorine atoms (³JHF coupling).
-
References
1.[2] "WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents", google.com, 2.[4] "2,2-difluoro-2,3-dihydro-1h-inden-5-amine - PubChemLite", uni.lu, 3.[1] "CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses", google.com, 4.[3] "WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents", google.com,
Sources
- 1. CN114591293A - Conjunctive compounds as Nav1.8 inhibitors and their uses - Google Patents [patents.google.com]
- 2. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 3. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 4. PubChemLite - 2,2-difluoro-2,3-dihydro-1h-inden-5-amine (C9H9F2N) [pubchemlite.lcsb.uni.lu]
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine versus other amine-containing bioisosteres
An objective, data-driven comparison of 2,2-difluoro-2,3-dihydro-1H-inden-5-amine against traditional amine-containing bioisosteres requires a deep understanding of physical organic chemistry and rigorous analytical validation. This guide is designed for medicinal chemists and drug development professionals seeking to optimize lead compounds by mitigating metabolic and physicochemical liabilities.
The Strategic Role of gem-Difluoroindanes in Drug Design
Anilines are ubiquitous pharmacophores but frequently present severe liabilities, including rapid phase II metabolism (N-acetylation), CYP450-mediated N-oxidation leading to reactive quinone imines, and off-target toxicities (such as hERG inhibition driven by basicity). To circumvent these issues, rigidified bioisosteres like indan-5-amine are often employed.
However, the introduction of a gem-difluoro group to create 2,2-difluoro-2,3-dihydro-1H-inden-5-amine represents a sophisticated evolutionary step. The strategic placement of the CF₂ group at the C2 position of the indane ring profoundly alters the electronic landscape of the molecule without significantly increasing its steric bulk .
Physicochemical Causality: The gem-Difluoro Effect
-
pKa Modulation: Fluorine is the most electronegative element. Two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I) that propagates through the benzylic carbons to the aromatic ring. This reduces the electron density on the aniline nitrogen, lowering its pKa by approximately 0.7–1.0 units compared to the non-fluorinated indan-5-amine. A lower pKa increases the fraction of un-ionized drug at physiological pH (7.4), which drastically enhances passive membrane permeability and mitigates phospholipidosis .
-
Metabolic Stability: CYP450 enzymes typically oxidize electron-rich aromatic rings via single-electron transfer (SET) or hydrogen atom transfer (HAT). The -I effect of the CF₂ group lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, rendering it more resistant to oxidative metabolism . Furthermore, the C2 position is completely blocked from aliphatic hydroxylation.
Caption: Logic pathway illustrating the physicochemical impact of gem-difluoro substitution.
Quantitative Comparison of Amine Bioisosteres
The following table synthesizes the physicochemical and metabolic parameters of 2,2-difluoroindan-5-amine against its non-fluorinated counterparts to guide scaffold selection .
| Property / Parameter | Aniline | Indan-5-amine | 2,2-Difluoroindan-5-amine |
| Structure Type | Flexible, unhindered | Rigidified, bicyclic | Rigidified, fluorinated |
| Predicted pKa (Amine) | ~4.60 | ~5.17 | ~4.20 - 4.50 |
| Lipophilicity (LogP) | 0.90 | ~1.80 | ~2.30 - 2.40 |
| Primary Metabolic Soft Spots | N-oxidation, aromatic hydroxylation | Benzylic oxidation (C1/C3), aromatic oxidation | Benzylic oxidation (sterically hindered), N-oxidation |
| Metabolic Stability (HLM) | Poor | Moderate | High |
| hERG Liability Potential | Moderate | Moderate/High | Low |
Experimental Workflows & Validated Protocols
To objectively compare these bioisosteres in a drug discovery program, robust, self-validating experimental systems must be employed. Below are the definitive methodologies for evaluating pKa/lipophilicity and metabolic clearance.
Protocol A: Potentiometric Determination of pKa and LogD (pH 7.4)
Rationale: Potentiometric titration is the gold standard for determining the ionization constants of amines. Because fluorinated indanes often exhibit lower aqueous solubility, a cosolvent extrapolation method (using methanol/water mixtures) is required to ensure the compound remains fully dissolved during the titration, preventing precipitation artifacts.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 1.5 mg of 2,2-difluoroindan-5-amine in 0.15 M KCl (to maintain constant ionic strength). Prepare three separate solutions in varying ratios of methanol/water (e.g., 30%, 40%, 50% MeOH v/v).
-
Titration: Titrate the sample with standardized 0.1 M HCl to pH 2.0, then back-titrate with standardized 0.1 M KOH to pH 11.0 under a nitrogen atmosphere to exclude ambient CO₂.
-
Data Extrapolation (Yasuda-Shedlovsky Plot): Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% water to determine the true aqueous pKa.
-
LogD Determination (Shake-Flask): Dissolve the compound in octanol-saturated PBS (pH 7.4). Add an equal volume of PBS-saturated 1-octanol. Shake vigorously for 60 minutes at 25 °C, centrifuge to separate the biphasic layers, and quantify the concentration in each phase via LC-UV/MS. Self-Validation Check: Run a known standard (e.g., propranolol) concurrently. The assay is valid only if the standard's calculated pKa is within ±0.1 units of established literature values.
Protocol B: In Vitro Microsomal Clearance ( ) Assay
Rationale: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. The addition of NADPH is strictly required to initiate the catalytic cycle of CYPs. Measuring the disappearance of the parent compound over time provides the elimination rate constant (
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Spiking: Add 2,2-difluoroindan-5-amine to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced CYP inhibition. Pre-incubate the mixture at 37 °C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration: 1 mM).
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots from the incubation mixture.
-
Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates the protein, halting enzymatic activity.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log (
) of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant ( ). Calculate intrinsic clearance: (expressed as µL/min/mg protein). Self-Validation Check: Include a positive control (e.g., Verapamil for high clearance) and a negative control (buffer without NADPH) to rule out chemical instability or non-CYP-mediated degradation.
Caption: Step-by-step experimental workflow for determining in vitro microsomal clearance.
Strategic Recommendations
When replacing a problematic aniline or indane in a lead series, direct substitution with 2,2-difluoro-2,3-dihydro-1H-inden-5-amine is highly recommended if the primary liabilities are N-oxidation, poor membrane permeability, or excessive basicity. While the gem-difluoro group marginally increases lipophilicity (LogP), this is heavily offset by the improved fraction absorbed (
References
-
Grygorenko, O. O., et al. "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry - A European Journal, 2022.[Link]
-
ChemRxiv. "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv, 2023.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 90496, Indan-5-amine." PubChem, 2024.[Link]
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Structural Confirmation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Introduction: The Imperative of Structural Certainty in Fluorinated Drug Candidates
In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] However, these same attributes introduce significant analytical challenges. The synthesis of fluorinated molecules can often yield a variety of structural isomers, each with potentially different pharmacological and toxicological profiles. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for advancing a drug candidate.
This guide provides an in-depth comparison of analytical strategies, centered on High-Resolution Mass Spectrometry (HRMS), for the definitive structural confirmation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, a representative fluorinated amine scaffold. We will explore how HRMS provides multiple layers of evidence—from exact mass measurement to fragmentation fingerprinting—to build an unassailable case for the correct structure, effectively differentiating it from potential isomers. Mass spectrometry (MS) has long been a pivotal technique in the structure elucidation of drug impurities and degradation products, and its modern high-resolution incarnation is indispensable in this context.[3]
The Analytical Challenge: Differentiating Isomers
The primary challenge in confirming the structure of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine lies in distinguishing it from its isomers, such as 1,1-Difluoro-2,3-dihydro-1H-inden-5-amine or 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine. All these compounds share the identical molecular formula (C₉H₉F₂N) and, therefore, the same nominal mass. While standard MS can detect the molecule, it cannot differentiate between these structural variants. This is where the dual power of HRMS—high mass accuracy and tandem MS (MS/MS)—becomes essential for providing unequivocal structural detail.[4]
The HRMS Approach: A Multi-Faceted Confirmation Workflow
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the amine for positive ion mode analysis.
-
Transfer the final solution to an autosampler vial for injection.
-
-
Liquid Chromatography Parameters:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for retaining and separating the analyte from potential impurities.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. This ensures the analyte is well-resolved and elutes as a sharp peak.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode. The basic amine group on the target molecule is readily protonated to form [M+H]⁺ ions.
-
MS1 Full Scan:
-
Mass Range: m/z 50-500.
-
Resolution: >60,000 FWHM (Full Width at Half Maximum) to ensure high mass accuracy.
-
Purpose: To detect the protonated molecule and determine its accurate mass for elemental composition confirmation.
-
-
MS/MS (Data-Dependent Acquisition):
-
Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to generate a rich spectrum of fragment ions.
-
Purpose: To fragment the selected precursor ion ([M+H]⁺) and generate a characteristic fragmentation pattern that serves as a structural fingerprint.
-
-
Data Interpretation: Building the Case for Structural Confirmation
Pillar 1: Unimpeachable Elemental Formula from Accurate Mass
The first line of evidence comes from the high-resolution MS1 scan. The high resolving power of instruments like Orbitrap or TOF analyzers allows for mass measurements with errors of less than 5 parts per million (ppm).[3] This extraordinary accuracy severely constrains the number of possible elemental formulas, often narrowing it down to a single, unique composition.[6]
For 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, the expected protonated molecule is [C₉H₉F₂N + H]⁺.
| Parameter | Value |
| Molecular Formula | C₉H₁₀F₂N⁺ |
| Theoretical Exact Mass | 170.0781 |
| Required Mass Accuracy | < 5 ppm |
An experimentally measured mass of, for example, 170.0779 Da would correspond to a mass error of -1.2 ppm, providing very high confidence in the assigned elemental formula of C₉H₁₀F₂N⁺.
Pillar 2: The Structural Fingerprint - MS/MS Fragmentation
While the accurate mass confirms what atoms are present, the MS/MS fragmentation pattern reveals how they are connected. The collision-induced dissociation process breaks the molecule at its weakest points, and the resulting fragment ions are diagnostic of the original structure. For amines, alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen) is a characteristic and dominant fragmentation pathway.[7][8]
For the protonated 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine, we predict the following key fragmentation pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, which would result in a significant fragment ion.[9]
-
Benzylic Cleavage: The bond between the five-membered ring and the aromatic ring can cleave, leading to characteristic fragments.
-
Ring Opening and Rearrangements: More complex fragmentation can occur within the dihydroindene ring system.
Below is a diagram illustrating the predicted fragmentation pathway.
Caption: Predicted fragmentation of protonated 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine.
Table of Predicted Fragments:
| m/z (Theoretical) | Proposed Formula | Description |
| 170.0781 | C₉H₁₀F₂N⁺ | Protonated Molecule ([M+H]⁺) |
| 153.0516 | C₉H₇F₂⁺ | Loss of neutral ammonia (NH₃) |
| 106.0657 | C₇H₈N⁺ | Cleavage and loss of the difluoroethane moiety |
| 77.0391 | C₆H₅⁺ | Phenyl cation resulting from further fragmentation |
Comparative Analysis: Ruling Out an Isomeric Alternative
To demonstrate the specificity of the fragmentation pattern, let's compare it to a plausible isomer: 4-amino-2,2-difluoro-2,3-dihydro-1H-indene . This isomer has the same accurate mass but a different substitution pattern on the aromatic ring. The proximity of the amine group to the aliphatic ring would likely induce different fragmentation pathways, such as interactions or rearrangements involving the ortho position, which would not be observed for the 5-amino isomer. The absence of fragments unique to the 4-amino isomer and the presence of all predicted fragments for the 5-amino isomer provide conclusive evidence.
The logical workflow for this comparative confirmation is outlined below.
Caption: Logical workflow for HRMS-based structural confirmation.
Conclusion: Achieving Unambiguous Confirmation
The structural confirmation of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine via HRMS is a robust and definitive process. By integrating high-accuracy mass measurement with detailed MS/MS fragmentation analysis, we establish a multi-layered, self-validating system. The precise elemental composition is first confirmed by the precursor ion's accurate mass, which is then corroborated by a unique fragmentation "fingerprint" that is diagnostic of the specific isomeric form. This rigorous, evidence-based approach provides the high degree of certainty required for advancing promising fluorinated compounds in the drug development pipeline, ensuring that subsequent research is built upon a foundation of confirmed molecular identity. The combination of these techniques allows for confident structural elucidation, which is crucial for both synthetic route optimization and regulatory submission.[10][11]
References
- Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace by Typeset URL
- Title: Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF Source: ResearchGate URL
- Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Discovery Today URL
- Title: Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF Source: ResearchGate URL
- Title: Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs Source: MDPI URL
- Title: Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review Source: MDPI URL
- Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques Source: Semantic Scholar URL
- Title: The Application of Fluorine-Containing Reagents in Structural Proteomics Source: PMC URL
- Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: PMC URL
- Title: Structure Elucidation of Fluorinated Compounds by NMR Source: Jeol USA URL
- Title: HRAM-LC-MS method for the determination of nitrosamine impurities in drugs Source: Thermo Fisher Scientific URL
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
- Title: Mass Spectrometry Part 8 - Fragmentation in Amines Source: YouTube URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
2,2-Difluoro-2,3-dihydro-1H-inden-5-amine proper disposal procedures
Standard Operating Procedure (SOP): Disposal of 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine
Executive Summary & Chemical Identity
This guide mandates the proper disposal protocols for 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (CAS: 1782541-81-4). As a fluorinated aromatic amine, this compound presents a dual hazard profile: biological toxicity typical of anilines and the chemical stability/combustion byproducts associated with organofluorines.
Operational Directive: This material must never be disposed of via sanitary sewer, trash, or standard organic solvent streams without verification. It requires high-temperature incineration with flue gas scrubbing to manage hydrogen fluoride (HF) generation.
| Chemical Attribute | Specification |
| Chemical Name | 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine |
| CAS Number | 1782541-81-4 |
| Molecular Formula | C₉H₉F₂N |
| Functional Groups | Primary Amine (Base), Difluoromethylene (Organofluorine) |
| Physical State | Solid or Viscous Oil (depending on purity/salt form) |
| Primary Hazards | Acute Toxicity, Skin/Eye Irritant, Aquatic Toxicity |
Waste Characterization & Hazard Profiling
To ensure compliance with EPA RCRA regulations (40 CFR 261), this waste stream must be characterized correctly before pickup.
Hazard Classification
-
Toxicity: Like many aniline derivatives, this compound is presumed toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (interference with oxygen transport in blood).
-
Corrosivity/Irritation: As an organic base, concentrated forms can cause severe eye damage and skin irritation.
-
Combustion Products: Burning releases Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) . Standard incinerators without scrubbers cannot handle this waste safely.
EPA Waste Codes (US Context)
While not explicitly listed on the P-list or U-list, this compound is classified as a Characteristic Hazardous Waste based on toxicity and ignitability.
-
D001 (Ignitable): If in a flammable solvent.
-
Halogenated Organic Waste: Must be tagged specifically as "Fluorinated" to alert the disposal facility.
Pre-Disposal Handling & Segregation
The Golden Rule of Segregation: Never mix this amine with Oxidizers (fire risk) or Strong Acids (exothermic neutralization and potential for violent spattering).
Step-by-Step Handling Protocol
-
Container Selection:
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids/Solutions: Use a narrow-mouth HDPE or glass bottle with a Teflon-lined cap. Avoid metal containers due to potential corrosion from amine/fluorine interactions over time.
-
-
Labeling:
-
Label must read: "HAZARDOUS WASTE - TOXIC, FLUORINATED" .
-
List constituents clearly: "2,2-Difluoro-2,3-dihydro-1H-inden-5-amine (100%)" or "Solution in Dichloromethane".
-
-
Storage:
-
Store in a secondary containment tray.
-
Keep in a dedicated "Organic Bases" or "Toxic Organics" cabinet.
-
Disposal Workflow: The Decision Matrix
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating and packaging fluorinated amine waste.
Emergency Spill Response
In the event of a spill outside the fume hood, immediate action is required to prevent exposure and environmental contamination.[1]
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and N95/P100 respirator (if dust is present).
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.
-
Contain:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Liquids: Surround with absorbent pads or vermiculite. Do not use sawdust (combustible reaction risk with some amines).
-
-
Decontaminate:
-
Wipe the surface with a dilute weak acid (e.g., 10% Citric Acid) to neutralize the amine residue.
-
Follow with a soap and water wash.
-
-
Disposal of Debris: All cleanup materials (gloves, pads, towels) must be treated as hazardous chemical waste and placed in the solid waste container.
Regulatory Framework & Compliance
This procedure complies with the following standards:
-
EPA 40 CFR 261.24: Toxicity Characteristic Leaching Procedure (TCLP). While specific data may be absent, the "Generator Knowledge" clause mandates treating this as toxic based on structural analogs.
-
EPA 40 CFR 262.11: Hazardous Waste Determination. The generator is liable for proper classification.
-
OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories.
Why Incineration? Landfilling fluorinated organics is increasingly restricted due to PFAS/PFOA concerns (though this molecule is not a PFAS, the persistence of C-F bonds is a regulatory target). High-temperature incineration (>1100°C) breaks the C-F bond, and the resulting HF is captured by calcium carbonate scrubbers.
References
-
PubChem. (2025). 2,2-Difluoro-2,3-dihydro-1H-inden-5-amine Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
